Product packaging for Disperse orange 25(Cat. No.:CAS No. 31482-56-1)

Disperse orange 25

Cat. No.: B1198771
CAS No.: 31482-56-1
M. Wt: 323.35 g/mol
InChI Key: ZSPPPAFDNHYXNW-UHFFFAOYSA-N
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Description

Disperse orange 25 is an azo dye that is a non-ionic, aromatic compound which can be used in p-type semiconductors. It can improve the photo-thermal properties of electrochemical devices. Its stable chemical structure and large dipole moment make it useful as a non-linear optical (NLO) material.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5O2 B1198771 Disperse orange 25 CAS No. 31482-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
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InChI

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPPAFDNHYXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051999
Record name C.I. Disperse Orange 25
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Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31482-56-1, 12223-19-7, 12223-22-2
Record name Disperse Orange 25
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Record name Disperse orange 25
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Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 25
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Record name 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
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Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
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Foundational & Exploratory

molecular structure of C.I. Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to C.I. Disperse Orange 25

This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and characterization of C.I. This compound (CAS No. 31482-56-1), an azo dye of significant industrial importance. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

C.I. This compound is a monoazo dye, characterized by a single azo group (-N=N-) linking a nitrophenyl group to an N-ethyl-N-cyanoethylaniline moiety.[1][2][3] This structure is responsible for its characteristic color and its application as a disperse dye for hydrophobic fibers.[1][4] The IUPAC name for this compound is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile.

Table 1: Compound Identification

Identifier Value
Common Name C.I. This compound
C.I. Number 11227
CAS Number 31482-56-1
Molecular Formula C₁₇H₁₇N₅O₂
Molecular Weight 323.35 g/mol
IUPAC Name 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
SMILES CCN(CCC#N)c1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O

| InChI Key | ZSPPPAFDNHYXNW-FMQUCBEESA-N |

Physicochemical and Spectroscopic Properties

This compound is an orange-red to maroon uniform powder. Like most disperse dyes, it has very low solubility in water but can be used to dye hydrophobic fibers such as polyester. Its stable chemical structure and a significant dipole moment also make it a candidate for applications in non-linear optics (NLO).

Table 2: Physicochemical and Spectroscopic Data

Property Value Reference
Physical State Solid, orange-red uniform powder
Melting Point 170 °C (decomposes)
Boiling Point (Predicted) 555.0 ± 45.0 °C
Density (Predicted) 1.19 g/cm³
λmax (UV-Vis) 457 nm

| λmax (UV-Vis) | 235 nm | |

Synthesis Workflow

The synthesis of C.I. This compound is a classic example of diazo coupling, a fundamental reaction in the synthesis of azo dyes. The process involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component.

Logical Diagram of Synthesis

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_post_synthesis Post-Synthesis Processing A 4-Nitroaniline (Primary Aromatic Amine) C Diazonium Salt Formation (p-Nitrobenzenediazonium salt) A->C Reacts with B Sodium Nitrite (NaNO₂) + Acid (e.g., HCl, H₂SO₄) B->C in situ Nitrous Acid D N-ethyl-N-cyanoethylaniline (Coupling Component) E C.I. This compound (Final Product) C->E Electrophilic Aromatic Substitution D->E Couples with F Filtration E->F Product undergoes G Washing F->G H Drying & Grinding G->H I Final Dye Powder H->I

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols

While specific, detailed protocols for industrial synthesis are often proprietary, the following sections outline the standard laboratory procedures for the synthesis and characterization of azo dyes like this compound, based on established chemical principles.

Synthesis Protocol

The manufacturing method involves the diazotization of 4-Nitrobenzenamine (p-nitroaniline) followed by its coupling with N-ethyl-N-cyanoethylaniline.

Materials:

  • p-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • N-ethyl-N-cyanoethylaniline

  • Ice

  • Water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Diazotization:

    • A suspension of p-nitroaniline is prepared in an aqueous solution of hydrochloric or sulfuric acid.

    • The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

    • Stirring is continued for 15-30 minutes after the addition is complete to ensure the reaction goes to completion. The completion of diazotization can be checked using starch-iodide paper (excess nitrous acid turns it blue).

  • Azo Coupling:

    • A solution or fine dispersion of the coupling component, N-ethyl-N-cyanoethylaniline, is prepared in an acidic aqueous medium.

    • The cold diazonium salt solution from the previous step is slowly added to the coupling component solution, maintaining the temperature at 0-5 °C.

    • The reaction mixture is stirred for several hours until the coupling reaction is complete. The formation of the brightly colored azo dye indicates the progress of the reaction.

  • Isolation and Purification:

    • The precipitated dye is collected by filtration.

    • The filter cake is washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

    • The purified dye is then dried in an oven at a controlled temperature (e.g., 60-80 °C) and ground to a fine powder.

Spectroscopic Characterization Protocols

UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the dye's chromophore.

  • Procedure: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or DMF). The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm) using a dual-beam spectrophotometer. The solvent is used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the key functional groups present in the molecule.

  • Procedure: A small amount of the dry dye powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Expected characteristic peaks include C-H stretches, C≡N (nitrile) stretch, N=N (azo) stretch, C-N stretches, and N-O stretches from the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Procedure: A sample of the dye (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR techniques like COSY and HSQC can be used for unambiguous peak assignments.

Thermal Analysis Protocols

Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability and decomposition profile of the dye.

  • Procedure: A small, accurately weighed sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC):

  • Objective: To determine thermal transitions such as melting and decomposition.

  • Procedure: A small, weighed sample is sealed in a DSC pan. The sample and an empty reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured, revealing endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Structure-Property Relationships

The molecular structure of this compound directly influences its properties and applications.

Logical Diagram of Structure-Property Relationship

G structure C.I. This compound Nitro Group (-NO₂) Azo Bridge (-N=N-) Cyanoethyl Group (-CH₂CH₂CN) Overall Planar, Non-ionic Structure prop1 Strong Electron Withdrawing Group structure:f0->prop1 prop2 Extended π-Conjugated System (Chromophore) structure:f1->prop2 prop3 Polar Group structure:f2->prop3 prop4 Low Water Solubility Small Molecular Size structure:f3->prop4 app1 Push-Pull System for Non-Linear Optical (NLO) Properties prop1->app1 app2 Absorption of Light in Visible Spectrum (Orange Color) prop2->app2 app3 Interaction with Polyester Fibers prop3->app3 app4 Application as a Disperse Dye prop4->app4

Caption: Relationship between molecular features and properties of this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25, also known by its Colour Index name C.I. 11227, is a monoazo disperse dye characterized by its bright reddish-orange hue. Its molecular structure, featuring a nitro group and a cyanoethylamino group, imparts good sublimation fastness and dyeing properties, particularly on polyester fibers. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Chemical Properties and Identification

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₂
Molecular Weight323.35 g/mol [1][2]
CAS Number31482-56-1[1][2]
AppearanceOrange uniform powder[1]
Melting Point170 °C (decomposes)
λmax457 nm

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process:

  • Diazotization: The primary aromatic amine, 4-nitroaniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in an acidic medium.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-ethyl-N-cyanoethylaniline, to form the final azo dye.

The overall reaction scheme is depicted below.

Synthesis_Pathway p_nitroaniline 4-Nitroaniline diazonium_salt 4-Nitrobenzenediazonium Chloride p_nitroaniline->diazonium_salt NaNO₂, HCl 0-5 °C coupling_component N-ethyl-N-cyanoethylaniline disperse_orange_25 This compound coupling_component->disperse_orange_25 pH 4-5

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following section provides a detailed, step-by-step experimental protocol for the laboratory-scale synthesis of this compound.

Part A: Diazotization of 4-Nitroaniline
  • Preparation of the Amine Salt Solution:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 13.8 g (0.1 mol) of 4-nitroaniline to 50 mL of water.

    • Slowly add 25 mL of concentrated hydrochloric acid (37%) while stirring. The mixture will warm up.

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 20 mL of cold water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride slurry over a period of 30 minutes.

    • Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution is the 4-nitrobenzenediazonium chloride solution.

Part B: Azo Coupling Reaction
  • Preparation of the Coupling Component Solution:

    • In a 500 mL beaker, dissolve 18.9 g (0.1 mol) of N-ethyl-N-cyanoethylaniline in 100 mL of a 10% acetic acid solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the freshly prepared, cold 4-nitrobenzenediazonium chloride solution to the cold solution of N-ethyl-N-cyanoethylaniline with vigorous stirring.

    • Maintain the temperature of the reaction mixture at 0-5 °C during the addition.

    • The pH of the reaction mixture should be maintained between 4 and 5 by the dropwise addition of a 20% sodium acetate solution.

    • A reddish-orange precipitate of this compound will form immediately.

    • Continue stirring the reaction mixture for 2-3 hours at 0-5 °C to ensure the coupling is complete.

Part C: Isolation and Purification
  • Filtration and Washing:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral to litmus paper. This removes any unreacted salts and acids.

  • Drying:

    • Dry the crude this compound in a vacuum oven at 60-70 °C.

  • Recrystallization (Optional):

    • For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)
4-Nitroaniline138.120.113.8
Sodium Nitrite69.000.1047.2
N-ethyl-N-cyanoethylaniline188.250.118.9
This compound (Theoretical Yield)323.350.132.34

Note: The actual yield will vary depending on the reaction conditions and purification efficiency.

Manufacturing Process Considerations

On an industrial scale, the manufacturing process of this compound follows the same fundamental chemical principles as the laboratory synthesis. However, several factors are optimized for large-scale production:

  • Reaction Vessels: Large, jacketed glass-lined or stainless steel reactors are used to control the temperature of the highly exothermic diazotization and coupling reactions.

  • Reagent Addition: The addition of reagents is carefully controlled through automated systems to ensure consistent reaction conditions and safety.

  • Filtration and Drying: Industrial-scale filtration and drying equipment, such as filter presses and industrial ovens, are employed.

  • Product Formulation: The final dye is often milled to a specific particle size and formulated with dispersing agents to ensure optimal performance in dyeing applications.

Conclusion

The synthesis of this compound is a well-established and robust process based on the principles of diazotization and azo coupling. Careful control of reaction parameters, particularly temperature and pH, is crucial for achieving high yields and purity. This guide provides the essential technical information for researchers and professionals involved in the synthesis and development of azo dyes.

References

An In-depth Technical Guide to C.I. Disperse Orange 25 (CAS 31482-56-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 31482-56-1, widely known as C.I. Disperse Orange 25. This document collates critical data encompassing its chemical identity, physicochemical properties, synthesis, and toxicological profile. Special emphasis is placed on its metabolic pathway, a crucial aspect for researchers in toxicology and drug development. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Chemical Identity and Synonyms

The compound with CAS number 31482-56-1 is a monoazo dye. Its IUPAC name is 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[1]. Due to its widespread use in the dye industry, it is recognized by a multitude of synonyms.

Table 1: Synonyms and Identifiers for CAS 31482-56-1

Identifier Type Identifier
Primary Name C.I. This compound[1]
IUPAC Name 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile[1]
Synonyms Solvent Orange 105, Orange EBR, Orange RP FW, Oil Orange R, Orange VIP, Disperse Orange 2RL, Disperse Orange B-3R, Disperse Orange E-H3R, Disperse Orange F3R, Disperse Orange H3R, Brilliant Orange E-RL[2]
Molecular Formula C₁₇H₁₇N₅O₂[1]
Canonical SMILES CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-]
InChIKey ZSPPPAFDNHYXNW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various applications, from textile dyeing to its potential biological interactions.

Table 2: Physicochemical Data for C.I. This compound

Property Value Reference
Molecular Weight 323.35 g/mol
Appearance Reddish-orange powder
Melting Point 170 °C (decomposes)
Solubility Insoluble in water at 20°C; Slightly soluble in alcohol (yellow); Soluble in acetone and butyl acetate
λmax 457 nm

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis of C.I. This compound is a classic example of azo coupling. The general procedure involves two main steps: the diazotization of an aromatic amine, followed by its coupling with a suitable coupling agent.

G General Synthesis of C.I. This compound A 4-Nitroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C 4-Nitrophenyldiazonium chloride B->C E Azo Coupling C->E D N-ethyl-N-cyanoethylaniline D->E F C.I. This compound E->F

Caption: Synthesis of C.I. This compound.

Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

  • Diazotization: 4-Nitroaniline is dissolved in a hydrochloric acid solution and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: N-ethyl-N-cyanoethylaniline is dissolved in a suitable solvent. The previously prepared diazonium salt solution is then slowly added to this solution, again at a low temperature, to facilitate the azo coupling reaction.

  • Isolation and Purification: The resulting precipitate, C.I. This compound, is isolated by filtration, washed with water to remove any unreacted salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Factors such as temperature and solvent choice during synthesis can influence the crystal form of the final product, which in turn affects its properties like solubility and color strength.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of C.I. This compound.

Table 3: Summary of Spectroscopic Data for C.I. This compound

Technique Key Observations Reference
UV-Visible Spectroscopy λmax at 457 nm in solution.
Infrared Spectroscopy (FTIR) Provides information on functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra are used for detailed structural confirmation.
Mass Spectrometry (MS) The precursor ion [M+H]⁺ is observed at m/z 324.1455.

Toxicological Profile and Metabolism

The toxicological assessment of azo dyes like this compound is of significant interest, particularly concerning their metabolic fate.

Toxicity Data

Table 4: Acute Toxicity of C.I. This compound

Route of Exposure Effect Reference
Oral Harmful if swallowed.
Dermal Harmful in contact with skin.
Inhalation Harmful if inhaled.
Eye Contact Causes serious eye irritation.
Skin Contact Causes skin irritation.
Metabolism of Azo Dyes

Azo dyes, when ingested, can be metabolized by azoreductases present in the liver and, more significantly, in the gut microbiota. This metabolic process involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These resulting amines may have their own toxicological profiles, and in some cases, are known to be mutagenic or carcinogenic.

The metabolism of C.I. This compound is expected to follow this general pathway, leading to the formation of 4-nitroaniline and N-ethyl-N-(2-cyanoethyl)-p-phenylenediamine.

G Metabolic Pathway of C.I. This compound cluster_ingestion Ingestion and Absorption cluster_metabolism Metabolism cluster_products Metabolic Products A C.I. This compound B Azoreductases (Liver and Gut Microbiota) A->B Reductive Cleavage of Azo Bond C 4-Nitroaniline B->C D N-ethyl-N-(2-cyanoethyl)-p-phenylenediamine B->D

Caption: Metabolic breakdown of C.I. This compound.

Applications

C.I. This compound is primarily used as a disperse dye for synthetic fibers, particularly polyester. Its non-ionic nature and insolubility in water make it suitable for this application. More recently, its stable chemical structure and large dipole moment have led to its investigation for use in nonlinear optical (NLO) materials and as a component in p-type semiconductors to enhance the photo-thermal properties of electrochemical devices.

Experimental Protocol for Dyeing Polyester

A general procedure for dyeing polyester fabric with this compound in a laboratory setting is as follows:

  • Dye Bath Preparation: A specific amount of the dye is dispersed in water with the aid of a dispersing agent to form a stable dispersion. The pH of the dyebath is typically adjusted to be slightly acidic.

  • Dyeing Process: The polyester fabric is introduced into the dyebath. The temperature is gradually raised to the dyeing temperature (e.g., 120-130°C) and maintained for a specific duration (e.g., 60-120 minutes) to allow for dye diffusion into the fibers.

  • Rinsing and Reduction Clearing: After dyeing, the fabric is rinsed to remove unfixed dye from the surface. A reduction clearing process using a reducing agent (e.g., sodium hydrosulfite) and an alkali is often employed to improve wash fastness.

  • Final Washing and Drying: The fabric is thoroughly washed and dried.

The color yield and fastness properties are influenced by factors such as dyeing temperature, time, and the presence of carriers or leveling agents.

Conclusion

C.I. This compound (CAS 31482-56-1) is a commercially significant monoazo dye with a well-defined chemical structure and a range of applications. This technical guide has provided a consolidated source of information on its identity, properties, synthesis, and toxicological aspects, with a particular focus on its metabolism. The provided data and diagrams serve as a valuable resource for professionals in research, development, and safety assessment. Further research into detailed experimental protocols and the specific biological activities of its metabolites would provide a more complete understanding of this compound.

References

Technical Guide: Solubility and Solvent Compatibility of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of C.I. Disperse Orange 25 (C.I. 11227). This information is critical for a wide range of applications, from textile dyeing and ink formulation to its use as a non-ionic, aromatic compound in the development of p-type semiconductors and nonlinear optical (NLO) materials.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior. As a non-ionic monoazo dye, its solubility is primarily governed by its molecular structure, which facilitates its application in dyeing hydrophobic fibers like polyester.[2]

PropertyValueReference
Chemical Name 3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrilePubChem
C.I. Name This compound, 11227World Dye Variety[2]
CAS Number 31482-56-1ChemicalBook[1]
Molecular Formula C₁₇H₁₇N₅O₂PubChem
Molecular Weight 323.35 g/mol PubChem
Melting Point 170 °C (decomposes)Sigma-Aldrich
Appearance Orange uniform powderWorld Dye Variety[2]
Structure Single azo classWorld Dye Variety

Solubility Profile

Solubility in Supercritical Carbon Dioxide

The solubility of this compound in supercritical carbon dioxide (scCO₂) has been experimentally determined. This is a critical parameter for modern, environmentally friendly dyeing processes that utilize scCO₂ as a solvent. The solubility is measured using a flow-type apparatus and is dependent on temperature and pressure. For example, solubility measurements have been carried out in the temperature range of 323.15 K to 383.15 K and pressures from 10.0 to 30.0 MPa.

Solubilization in Micellar Solutions

The solubility of this compound in aqueous solutions can be significantly enhanced through the use of surfactants, which form micelles that encapsulate the dye molecules. A study on the solubilization of this compound in a cationic surfactant, Cetylpyridinium Chloride (CPC), demonstrated that the solubility increases with surfactant concentration and temperature. The presence of salts such as NaCl, Na₂SO₄, and Na₂CO₃ was also found to increase solubility by reducing the critical micelle concentration (CMC) of the surfactant. The solubilization process was investigated using UV-Visible spectrophotometry.

Experimental Determination of Solubility

For researchers requiring precise solubility data in specific solvents, the following experimental protocol, adapted from methodologies for similar disperse dyes, can be employed. This method utilizes UV-Visible spectrophotometry, a widely accessible and reliable technique for determining the concentration of colored compounds.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (e.g., acetone, ethanol, toluene)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Shaker or magnetic stirrer

  • Temperature-controlled water bath or incubator

Experimental Workflow

G Experimental Workflow for Solubility Determination A Preparation of Standard Solutions B Determination of λmax A->B Use highest concentration standard C Generation of Calibration Curve B->C Measure absorbance of all standards F Calculation of Solubility C->F D Preparation of Saturated Solution E Measurement of Saturated Solution Absorbance D->E Equilibrate and filter E->F Use Beer-Lambert Law & dilution factor

Caption: Workflow for determining dye solubility.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using the most concentrated standard solution, scan across the visible spectrum (typically 400-700 nm) to identify the wavelength at which the dye exhibits maximum absorbance. This λmax will be used for all subsequent measurements.

  • Generation of the Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

    • Allow the undissolved solid to settle.

  • Measurement of Saturated Solution Absorbance:

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with the same solvent to an extent that the absorbance falls within the linear range of the calibration curve. Record the dilution factor accurately.

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution from its absorbance.

    • Multiply this concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of several factors. A clear understanding of these can aid in solvent selection and process optimization.

G Factors Affecting Disperse Dye Solubility Solubility Solubility of This compound Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temp Temperature Temp->Solubility Pressure Pressure (esp. for scCO₂) Pressure->Solubility Structure Dye Structure (Molecular Size, Substituents) Structure->Solubility Additives Presence of Additives (Surfactants, Salts) Additives->Solubility

Caption: Key factors influencing solubility.

  • Solvent Polarity: As a non-ionic molecule, this compound will exhibit higher solubility in solvents with similar polarity. Its structure suggests better solubility in moderately polar to nonpolar organic solvents compared to highly polar solvents like water.

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This is a critical factor in dyeing processes where elevated temperatures are used to increase dye uptake.

  • Dye Crystal Structure: The crystalline form of the dye can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Presence of Other Substances: As demonstrated in micellar solubilization, the presence of surfactants can dramatically increase the apparent solubility of this compound in aqueous media. Similarly, the composition of a solvent mixture can be tailored to optimize solubility.

Conclusion

This technical guide has summarized the key aspects of the solubility and solvent compatibility of this compound. While specific quantitative solubility data in a broad range of organic solvents remains an area for further investigation, the provided experimental protocol offers a robust framework for researchers to determine these values for their specific applications. A comprehensive understanding of the factors influencing solubility is essential for the effective utilization of this versatile dye in both traditional and advanced technological fields.

References

spectroscopic analysis and absorbance peak of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Orange 25 (C.I. 11227), an azo dye with applications in various industrial and research fields. This document details the principles of its analysis, experimental protocols, and a summary of its spectral properties, including its characteristic absorbance peaks.

Introduction to Spectroscopic Analysis of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of organic colorants. Their vibrant colors originate from the extended π-electron systems, which absorb light in the visible region of the electromagnetic spectrum. UV-Visible (UV-Vis) spectroscopy is a fundamental and powerful analytical technique for the characterization and quantification of these dyes. The principle of UV-Vis spectroscopy lies in the measurement of the attenuation of a beam of light as it passes through a sample. The absorbance of the sample is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

The spectrum of an azo dye, a plot of absorbance versus wavelength, provides critical information about its electronic structure. The wavelength at which maximum absorbance occurs (λmax) is a key characteristic of the dye and is influenced by its molecular structure and the surrounding environment, such as the solvent.

Spectroscopic Properties of this compound

This compound, with the chemical name 3-[N-Ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile, is a monoazo dye. Its molecular structure gives rise to distinct absorption bands in the UV-Vis spectrum.

There are conflicting reports in the literature regarding the precise absorbance peak (λmax) of this compound. Some sources indicate a λmax in the ultraviolet region at approximately 235 nm [1]. Another significant and more commonly cited absorbance peak is in the visible region, reported to be around 457 nm [2][3]. This discrepancy may be attributed to several factors, including the solvent used for analysis, the pH of the solution, and the potential presence of different tautomeric forms of the dye. The peak at 457 nm is responsible for the orange color of the dye. The absorption in the UV region is likely due to π-π* transitions within the aromatic rings of the molecule.

Solvatochromism

Quantitative Analysis

For quantitative analysis, it is essential to determine the molar absorptivity (ε), also known as the molar extinction coefficient. This constant is a measure of how strongly a chemical species absorbs light at a given wavelength and is a unique characteristic of that species. The molar absorptivity can be determined by measuring the absorbance of a series of solutions of known concentrations at the λmax and applying the Beer-Lambert law. Unfortunately, a specific value for the molar absorptivity of this compound was not found in the surveyed literature.

Experimental Protocol: UV-Vis Spectroscopic Analysis of this compound

The following is a generalized experimental protocol for the UV-Vis spectroscopic analysis of this compound. This protocol is based on standard practices for the analysis of azo dyes and should be optimized for specific instrumentation and research needs.

4.1. Materials and Equipment

  • This compound (analytical standard)

  • Spectrophotometric grade solvents (e.g., ethanol, acetone, dimethyl sulfoxide)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

4.2. Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the dye in a suitable solvent (e.g., ethanol) in a 100 mL volumetric flask.

    • Ensure complete dissolution, using sonication if necessary.

    • Dilute to the mark with the same solvent to obtain a stock solution of known concentration.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

    • Use volumetric flasks and pipettes to ensure accuracy.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan from the UV to the visible region (e.g., 200-700 nm).

    • Use the chosen solvent as a blank to zero the instrument.

    • Record the absorbance spectrum of each standard solution and the stock solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.

    • The slope of the calibration curve corresponds to the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.

Data Presentation

Table 1: Reported Absorbance Peaks (λmax) of this compound

SourceReported λmax (nm)
Sigma-Aldrich457[2]
AAT Bioquest235[1]
ChemicalBook457

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution (Known Concentration) dissolve->stock dilute Serial Dilutions stock->dilute standards Prepare Standard Solutions dilute->standards instrument Spectrophotometer Setup (Blank with Solvent) standards->instrument measure Measure Absorbance Spectra instrument->measure lambda_max Determine λmax measure->lambda_max calibration Construct Calibration Curve (Absorbance vs. Concentration) lambda_max->calibration regression Linear Regression Analysis calibration->regression result Determine Molar Absorptivity (ε) & Quantify Unknowns regression->result

Caption: Workflow for the UV-Vis Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Toxicological Data and Safety Information for Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227; CAS No. 31482-56-1) is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Given its widespread use, a thorough understanding of its toxicological profile and safety is crucial for risk assessment and the development of safe handling and disposal procedures. This technical guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and safety information for this compound, tailored for a scientific audience.

Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile[1]
Molecular Formula C₁₇H₁₇N₅O₂[1]
Molecular Weight 323.35 g/mol [1]
Appearance Orange granules/powder
Solubility Sparingly soluble in water
Melting Point 170 °C (decomposes)

Toxicological Data

The toxicological data for this compound indicates potential hazards upon exposure. The primary routes of concern are oral ingestion, dermal contact, and inhalation.

Acute Toxicity

Acute toxicity studies have been conducted to determine the short-term effects of single high-dose exposures to this compound. The available median lethal dose (LD50) values are summarized in the table below.

TestSpeciesRouteLD50Reference(s)
Acute Oral Toxicity RatOral>2000 mg/kg
Acute Oral Toxicity MouseOral7350 mg/kg
Acute Intraperitoneal Toxicity RatIntraperitoneal1590 mg/kg

These values suggest that this compound has low acute toxicity via the oral route.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant. Repeated or prolonged skin contact may lead to contact dermatitis, characterized by redness, swelling, and blistering. Eye contact can cause significant irritation.

Skin Sensitization

Some azo dyes are known to be skin sensitizers, and this compound is also considered to have sensitizing potential. Allergic contact dermatitis has been associated with exposure to disperse dyes in textiles.

Genotoxicity and Mutagenicity

While specific mutagenicity studies for this compound were not found in the searched literature, the genotoxicity of azo dyes as a class is a significant concern. The metabolic reduction of the azo bond can lead to the formation of aromatic amines, which can be further metabolized to reactive electrophiles that bind to DNA, forming DNA adducts and leading to mutations. This mechanism is a key contributor to the potential carcinogenicity of some azo dyes.

Carcinogenicity

There is no definitive carcinogenicity classification for this compound available in the reviewed literature. However, as an azo dye, its potential to be metabolized to aromatic amines raises concerns. Some aromatic amines are known or suspected carcinogens.

Repeated Dose, Reproductive, and Developmental Toxicity

Specific studies on the repeated dose, reproductive, and developmental toxicity of this compound, including the determination of No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL), were not identified in the public domain through the conducted searches. This represents a significant data gap in the comprehensive toxicological profile of this substance.

Experimental Protocols

Acute Oral Toxicity (Likely based on OECD Guideline 423)

An acute toxic class method would involve the administration of a single oral dose of this compound to a small group of rats. The animals would be observed for a period of 14 days for signs of toxicity and mortality. The dose level would be adjusted in subsequent groups of animals based on the observed outcomes to determine the LD50 value.

Skin Irritation (Likely based on OECD Guideline 404)

A small amount of this compound would be applied to a shaved patch of skin on a rabbit. The site of application would be observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

Eye Irritation (Likely based on OECD Guideline 405)

A small, single dose of this compound would be applied to one eye of a rabbit. The eye would be examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (Likely based on OECD Guideline 429)

Various concentrations of this compound would be applied to the dorsal surface of the ears of mice for three consecutive days. On day five, the mice would be injected with a radiolabeled substance that is incorporated into proliferating lymphocytes. The draining auricular lymph nodes would then be excised, and the proliferation of lymphocytes measured. A stimulation index is calculated to determine the sensitizing potential.

In Vitro Micronucleus Assay (Likely based on OECD Guideline 487)

Human or other mammalian cells would be exposed to various concentrations of this compound, with and without metabolic activation (e.g., S9 fraction). After a suitable incubation period, the cells would be harvested and stained to visualize micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells would indicate genotoxic potential.

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for this compound have not been elucidated in the available literature. However, the general mechanism of toxicity for azo dyes provides a framework for understanding its potential effects.

dot

Azo_Dye_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects Azo Dye Azo Dye Aromatic Amines Aromatic Amines Azo Dye->Aromatic Amines Azoreductases (Intestinal Microbiota, Liver Enzymes) Reactive Electrophiles Reactive Electrophiles Aromatic Amines->Reactive Electrophiles Metabolic Oxidation (e.g., Cytochrome P450) DNA DNA Reactive Electrophiles->DNA Covalent Binding DNA Adducts DNA Adducts Mutations Mutations DNA Adducts->Mutations Faulty DNA Repair/Replication Cellular Damage Cellular Damage Mutations->Cellular Damage Leads to

Caption: General metabolic activation and genotoxicity pathway for azo dyes.

The primary mechanism of concern for azo dyes like this compound is their metabolic conversion to potentially harmful substances. This process typically involves two key steps:

  • Azo Bond Reduction: The characteristic azo bond (-N=N-) can be cleaved by azoreductases, enzymes present in the intestinal microbiota and to some extent in the liver. This reduction breaks the dye molecule into its constituent aromatic amines.

  • Oxidative Metabolism: These aromatic amines can then be absorbed and undergo further metabolism, primarily in the liver by enzymes such as Cytochrome P450. This can lead to the formation of highly reactive electrophilic intermediates, such as nitrenium ions.

These reactive intermediates can then covalently bind to cellular macromolecules, most significantly DNA, to form DNA adducts. The presence of these adducts can lead to errors during DNA replication or repair, resulting in mutations and chromosomal damage, which are initiating events in carcinogenesis.

Safety Information and Hazard Classifications

Based on the available data, this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported in the ECHA registration dossier.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Conclusion

This compound presents several toxicological concerns, primarily related to its potential for skin and eye irritation, skin sensitization, and acute toxicity upon ingestion, dermal contact, or inhalation. While specific data on its long-term effects, including carcinogenicity and reproductive toxicity, are limited in the publicly available literature, its classification as an azo dye warrants caution due to the potential for metabolic activation to genotoxic aromatic amines.

Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, especially when handling the powdered form. Engineering controls to minimize dust generation are also recommended. Further research is needed to fill the existing data gaps, particularly concerning chronic toxicity and the elucidation of specific signaling pathways involved in its toxic effects.

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assessments relevant to this compound.

dot

Acute_Toxicity_Workflow start Start: Acute Toxicity Study acclimatization Animal Acclimatization (e.g., Rats) start->acclimatization dosing Single Oral Gavage of This compound acclimatization->dosing observation 14-Day Observation (Clinical Signs, Mortality) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End: Toxicity Profile data_analysis->end Skin_Sensitization_Workflow start Start: LLNA application Topical Application of This compound to Mouse Ear (Days 1-3) start->application injection Injection of Radiolabeled Thymidine (Day 5) application->injection excision Excision of Auricular Lymph Nodes injection->excision measurement Measurement of Lymphocyte Proliferation excision->measurement calculation Calculation of Stimulation Index measurement->calculation end End: Sensitization Potential calculation->end Genotoxicity_Workflow start Start: In Vitro Micronucleus Assay cell_culture Cell Culture (e.g., Human Lymphocytes) start->cell_culture exposure Exposure to this compound (+/- Metabolic Activation) cell_culture->exposure harvest Cell Harvest and Staining exposure->harvest microscopy Microscopic Analysis of Micronuclei harvest->microscopy data_analysis Quantification of Micronucleated Cells microscopy->data_analysis end End: Genotoxic Potential data_analysis->end

References

An In-depth Technical Guide to the Photostability and Light Fastness of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227) is a monoazo dye characterized by its brilliant reddish-orange hue.[1] It is primarily utilized in the dyeing of hydrophobic synthetic fibers, most notably polyester and its blends, due to its non-ionic nature which allows for diffusion into the fiber structure.[2][3] The chemical structure of this compound is 3-[N-Ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile.[4] The photostability and light fastness of this dye are critical performance parameters, dictating the durability and aesthetic longevity of the final textile products. This technical guide provides a comprehensive overview of the available data on the photostability and light fastness properties of this compound, including quantitative data, experimental protocols, and a discussion of potential photodegradation mechanisms.

Quantitative Data on Light Fastness

The light fastness of a dye is its resistance to fading or changing color upon exposure to light. It is most commonly evaluated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).

PropertyTest MethodSubstrateRating
Light FastnessISOPolyester5-6
Table 1: Light Fastness Rating of this compound

The rating of 5-6 on the Blue Wool Scale indicates that this compound possesses good to very good resistance to fading when exposed to light.

Experimental Protocols for Light Fastness Testing

The evaluation of the light fastness of this compound is conducted in accordance with standardized testing protocols, primarily those established by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the color fastness of textiles to an artificial light source that is representative of natural daylight (D65).

Principle: A textile specimen dyed with this compound is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of eight Blue Wool references with known light fastness ratings are exposed under the same conditions. The light fastness of the test specimen is assessed by comparing the change in its color to the color change of the Blue Wool references.

Apparatus:

  • Xenon Arc Lamp Fading Apparatus: Equipped with an air-cooled or water-cooled xenon arc lamp.

  • Optical Filters: To ensure the spectral distribution of the light mimics natural daylight.

  • Black Standard Thermometer (BST) or Black Panel Thermometer (BPT): For monitoring the temperature of the specimen surface.

  • Humidity Control System: To maintain a specified relative humidity.

  • Specimen Holders: To mount the textile samples.

  • Grey Scale for Assessing Change in Colour (ISO 105-A02): Used for visual assessment of fading.

  • Blue Wool References (ISO 105-B08): A set of eight standardized blue wool fabrics with a graded light fastness from 1 to 8.

General Procedure:

  • Sample Preparation: A specimen of the textile dyed with this compound is mounted on a card, with a portion of it covered by an opaque mask.

  • Exposure: The mounted specimen and the Blue Wool references are placed in the xenon arc apparatus.

  • Irradiation: The samples are exposed to the xenon arc light under specified conditions of irradiance, temperature, and humidity. Common conditions for textiles include a black standard temperature of 65 ± 3 °C and a relative humidity of 50 ± 5%.

  • Evaluation: The exposure is continued until a specified degree of fading is observed on the test specimen or on a specific Blue Wool reference. The color change of the test specimen is then compared to the changes in the Blue Wool references. The light fastness rating is the number of the Blue Wool reference that shows a similar degree of fading.

Azo_Dye_Photodegradation Dye Azo Dye Molecule (e.g., this compound) ExcitedDye Excited Dye Molecule (Dye*) Dye->ExcitedDye ROS Reactive Oxygen Species (ROS) (¹O₂, •OH, •O₂⁻) ExcitedDye->ROS Energy Transfer to O₂ Cleavage Cleavage of Azo Bond (-N=N-) ExcitedDye->Cleavage Reductive Pathway ROS->Cleavage Attack Intermediates Aromatic Amines & Other Intermediates Cleavage->Intermediates Mineralization Mineralization Products (CO₂, H₂O, etc.) Intermediates->Mineralization Further Oxidation Light Light (hν) Light->Dye

References

An In-depth Technical Guide to the Thermal Properties of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermal properties of Disperse Orange 25 (CAS No: 31482-56-1), a significant azo dye used in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental methodologies, and a workflow for thermal analysis.

Core Physicochemical and Thermal Properties

This compound, with the molecular formula C₁₇H₁₇N₅O₂, is a non-ionic aromatic compound known for its application in dyeing polyester fabrics and its use in creating materials with non-linear optical (NLO) properties.[1][2][3] Its stable chemical structure makes it a subject of interest for developing advanced materials for photonic applications, such as optical switches and modulators.[1][4] Understanding its thermal behavior is critical for these applications.

The key quantitative thermal and physical data for this compound are summarized in the table below.

PropertyValueSource(s)
Melting Point 170 °C (with decomposition)
155-160 °C (sublimes)
Boiling Point 555.0 ± 45.0 °C (Predicted)
Flash Point 289.5 °C
Molecular Weight 323.35 g/mol
Density 1.19 g/cm³
Maximum Absorption (λmax) 457 nm

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of organic compounds like this compound relies on several standard analytical techniques. The most common methods are Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

2.1. Melting Point Determination (Capillary Method)

This is a fundamental technique to determine the temperature range over which a solid melts and to assess its purity. Pure substances typically exhibit a sharp melting range of 1-2°C.

  • Sample Preparation: A small amount of the this compound sample, which must be completely dry, is finely pulverized into a powder.

  • Capillary Loading: The open end of a capillary tube (a thin-walled glass tube sealed at one end) is pressed into the powdered sample. The tube is then tapped gently or dropped through a long vertical tube to pack the solid firmly into the sealed end, aiming for a sample height of 2-3 mm.

  • Heating and Observation: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is reported as the melting point.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to observe melting, crystallization, glass transitions, and other thermal events.

  • Sample Preparation: A small quantity of the sample (typically 5-15 mg) is accurately weighed and placed into a small pan, often made of aluminum. The pan is then hermetically sealed.

  • Instrumentation: The sample pan and an empty reference pan are placed inside the DSC instrument's furnace. A controlled atmosphere, typically an inert gas like nitrogen, is used to prevent oxidation.

  • Thermal Program: The instrument is programmed to run a specific temperature cycle. A common procedure is a heat/cool/heat cycle to erase the sample's prior thermal history, followed by a final heating ramp at a constant rate (e.g., 10°C/min) during which data is collected.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak represents melting, and the onset of this peak is typically taken as the melting point for organic compounds. The area under the peak can be integrated to calculate the enthalpy of fusion (ΔHfus).

2.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material.

  • Sample Preparation: A small amount of the sample is weighed and placed in a high-temperature-resistant crucible (e.g., ceramic or platinum).

  • Instrumentation: The crucible is placed on a highly sensitive microbalance within the TGA furnace.

  • Experimental Conditions: A specific temperature program is initiated, typically a linear heating ramp, under a controlled atmosphere (e.g., nitrogen for inert decomposition or air/oxygen for oxidative stability studies).

  • Data Analysis: The instrument records the sample's mass continuously as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of a significant weight loss event indicates the beginning of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive thermal analysis of a dye sample such as this compound, from initial preparation to final data interpretation.

Thermal_Analysis_Workflow Workflow for Thermal Analysis of this compound cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Techniques cluster_data 3. Data Acquisition & Analysis cluster_results 4. Characterization Results Sample This compound Sample Dry Drying (Remove Moisture) Sample->Dry Grind Grinding (Ensure Homogeneity) Dry->Grind MP Melting Point Determination (Capillary Method) Grind->MP Load Capillary DSC Differential Scanning Calorimetry (DSC) Grind->DSC Weigh into Pan TGA Thermogravimetric Analysis (TGA) Grind->TGA Weigh into Crucible MP_Data Record Melting Range (T_onset to T_complete) MP->MP_Data DSC_Data Analyze DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data Analyze TGA/DTG Curve (Mass % vs. Temp) TGA->TGA_Data MP_Result Melting Point & Purity Assessment MP_Data->MP_Result DSC_Result Transition Temperatures (Tm, Tg) & Enthalpy (ΔH) DSC_Data->DSC_Result TGA_Result Thermal Stability & Decomposition Profile (T_onset) TGA_Data->TGA_Result

Workflow for Thermal Analysis of this compound.

References

Disperse Orange 25: A Non-Ionic Aromatic Compound for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 (C.I. 11227) is a non-ionic azo dye characterized by its aromatic structure.[1][2] With the molecular formula C₁₇H₁₇N₅O₂, this compound is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends.[2][3] Its non-ionic nature and small molecular size facilitate its diffusion into the hydrophobic polymer chains of these fabrics.[4] Beyond its traditional application in dyeing, this compound has garnered interest in materials science and electronics due to its unique photophysical and electrochemical properties. This guide provides a comprehensive overview of this compound, including its physicochemical data, detailed experimental protocols, and an exploration of its metabolic pathways, to support its application in research and development.

Physicochemical Properties

This compound is an orange, uniform powder. Key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₇H₁₇N₅O₂
Molecular Weight 323.35 g/mol
Melting Point 170 °C (decomposes)
λmax 457 nm
Appearance Orange uniform powder
Solubility in Water Immiscible/Low

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 4-Nitrobenzenamine A solution of 4-nitrobenzenamine is prepared in an acidic medium, typically with hydrochloric acid or sulfuric acid, and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Azo Coupling The freshly prepared diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-cyanoethylaniline, which is dissolved in an appropriate solvent and also cooled. The reaction mixture is stirred until the coupling is complete, resulting in the precipitation of this compound.

Purification: The crude this compound is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable organic solvent.

G General Synthesis Workflow for this compound cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification p_nitroaniline 4-Nitrobenzenamine diazonium_salt 4-Nitrobenzenediazonium Salt p_nitroaniline->diazonium_salt na_nitrite Sodium Nitrite na_nitrite->diazonium_salt acid Acid (e.g., HCl) acid->diazonium_salt disperse_orange_25 This compound (Crude) diazonium_salt->disperse_orange_25 coupling_component N-ethyl-N-cyanoethylaniline coupling_component->disperse_orange_25 filtration Filtration disperse_orange_25->filtration washing Washing filtration->washing drying Drying washing->drying pure_do25 Pure this compound drying->pure_do25

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Dyeing Polyester Fabric

This protocol outlines a high-temperature dyeing method for polyester fabric using this compound.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • Wetting agent

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Preparation of the Dye Bath: Prepare a dye bath with a specific liquor ratio (e.g., 1:10 to 1:20). Add a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L).

  • Dye Dispersion: Make a paste of the required amount of this compound with the dispersing agent and a small amount of water. Add this paste to the dye bath.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the wetted polyester fabric into the dye bath at approximately 60°C.

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 60 minutes to ensure dye penetration and fixation.

  • Cooling and Rinsing: Cool the dye bath to 70-80°C and drain. Rinse the fabric thoroughly with hot and then cold water.

  • Reduction Clearing (Optional but Recommended): To improve fastness properties, treat the dyed fabric in a solution containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: Rinse the fabric again with water and then dry it.

Applications in Advanced Materials

This compound is not limited to textile applications. Its stable chemical structure and large dipole moment make it a candidate for non-linear optical (NLO) materials. It has also been investigated for its potential use in p-type semiconductors and for improving the photo-thermal properties of electrochemical devices.

Metabolic Pathways and Toxicological Profile

While specific signaling pathways for this compound are not extensively documented, the general metabolic pathway for azo dyes involves reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductase enzymes present in the liver and intestinal microflora.

The reductive cleavage of this compound would lead to the formation of two aromatic amines: 4-nitroaniline and 3-(N-ethyl-4-aminophenylamino)propanenitrile. These resulting amines can then undergo further metabolic transformations. It is important to note that some aromatic amines are known to be potentially carcinogenic, and therefore, the toxicological profile of azo dyes is often linked to their metabolic products.

G General Metabolic Pathway of Azo Dyes AzoDye Azo Dye (e.g., this compound) Azoreductase Azoreductase (Liver & Intestinal Flora) AzoDye->Azoreductase AromaticAmines Aromatic Amines Azoreductase->AromaticAmines Reductive Cleavage PhaseI Phase I Metabolism (e.g., Oxidation, Hydroxylation) AromaticAmines->PhaseI Metabolites Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Excretion Excretion PhaseII->Excretion Metabolites->PhaseII

Caption: General metabolic pathway of azo dyes in the body.

Conclusion

This compound is a versatile non-ionic aromatic compound with well-established applications in the dyeing industry and emerging potential in advanced materials science. Understanding its physicochemical properties, synthesis, and metabolic fate is crucial for its safe and effective use in both current and future applications. This technical guide provides a foundational resource for researchers and professionals working with this compound, facilitating further innovation and development.

References

health and safety hazards associated with Disperse Orange 25 handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 25 (CAS No. 31482-56-1) is a non-ionic monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester and polyamide.[1] Due to its chemical structure and properties, particularly its lipophilicity, there are notable health and safety concerns associated with its handling.[1] This technical guide provides an in-depth review of the available toxicological data, outlines potential health hazards, details relevant experimental protocols, and describes the metabolic pathways that contribute to its toxicity. All personnel involved in the research, development, and handling of this compound should adhere to strict safety protocols to mitigate exposure risks.

Chemical and Physical Properties

This compound is an orange granular solid with no odor and is immiscible in water.[1] Its insolubility in water is a key characteristic of disperse dyes, which are designed to be more soluble in the organic medium of synthetic fibers than in water.[1]

PropertyValueReference
Chemical Name 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile[1]
CAS Number 31482-56-1
Molecular Formula C₁₇H₁₇N₅O₂
Molecular Weight 323.36 g/mol
Melting Point 170 °C (decomposes)
Physical State Solid Granules
Solubility in Water Immiscible
Vapor Pressure Negligible

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is considered harmful if swallowed, inhaled, or in contact with skin, and it is irritating to the eyes, respiratory system, and skin.

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Note: This aggregated GHS information is based on notifications to the ECHA C&L Inventory. A large percentage of notifications (84.3%) reported the chemical as not meeting GHS hazard criteria, indicating potential inconsistencies in classification.

Toxicological Data

Acute Toxicity

Acute toxicity data indicate that this compound is harmful through oral, dermal, and inhalation routes of exposure. Animal experiments suggest that ingestion of less than 150 grams may cause serious health damage or be fatal.

EndpointRouteSpeciesValueReference
LD₅₀OralRat>2000 mg/kg
LD₅₀IntraperitonealRat1590 mg/kg
LD₅₀OralMouse7350 mg/kg
LD₅₀OralMammal (unspecified)>10,000 mg/kg
Skin and Eye Irritation

The substance is considered a mild skin irritant and a more significant eye irritant.

  • Skin Irritation: Direct contact may cause mild but significant skin inflammation. Repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering. It is advised that individuals with open cuts, abraded, or irritated skin avoid exposure.

  • Eye Irritation: There is evidence that the material can cause eye irritation in a substantial number of individuals. Prolonged contact may lead to inflammation and temporary redness of the conjunctiva.

Skin Sensitization

Disperse dyes as a class are known to be skin sensitizers. The lipophilic nature and small molecular size of these dyes facilitate skin absorption. This compound has been associated with contact dermatitis, and it is recognized that the weak attachment of these dyes to synthetic fibers makes them more available for skin contact.

Genotoxicity and Carcinogenicity

The metabolic cleavage of the azo bond in this compound would yield aromatic amines, including p-nitroaniline . Studies on p-nitroaniline have shown mixed results in bacterial mutagenicity tests but indicate a potential for genotoxicity in vitro. Long-term animal studies with p-nitroaniline showed equivocal evidence of carcinogenic activity in male mice, based on increased incidences of hemangiosarcoma. Given its structural similarity to other carcinogenic aromatic amines and its in vitro genotoxicity, a carcinogenic potential for p-nitroaniline is considered likely.

Repeated Dose and Chronic Toxicity

No specific No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) for this compound was identified. However, long-term exposure to high concentrations of the dust may lead to changes in lung function (pneumoconiosis). Limited evidence also suggests that repeated or long-term occupational exposure could produce cumulative health effects.

Mechanisms of Toxicity: Metabolic Activation

A primary mechanism of toxicity for azo dyes involves their metabolic activation into reactive compounds. This is a multi-step process primarily involving reductive and oxidative pathways.

G cluster_0 Phase I Metabolism cluster_1 Cellular Damage This compound This compound Aromatic Amines Aromatic Amines Reactive Intermediates Reactive Intermediates DNA Adducts DNA Adducts Genotoxicity Genotoxicity Potential Carcinogenicity Potential Carcinogenicity Genotoxicity->Potential Carcinogenicity

The key initial step is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes found in the liver and, significantly, within the anaerobic environment of the human intestinal microbiota. This cleavage breaks the dye molecule into its constituent aromatic amines. For this compound, this would yield p-nitroaniline and another substituted aromatic amine.

These aromatic amines can then undergo Phase I oxidative metabolism, for example, by cytochrome P450 (P450) or prostaglandin H synthase (PHS) enzymes. This oxidation can generate reactive electrophilic intermediates. These intermediates are capable of covalently binding to macromolecules like DNA, forming DNA adducts. The formation of these adducts can lead to mutations and DNA damage (genotoxicity), which is a potential initiating event for carcinogenesis.

Experimental Protocols

While specific study reports for this compound are not publicly available, the methodologies for assessing the key toxicological endpoints are standardized by organizations like the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely protocols used.

Workflow for Hazard Assessment

A logical workflow is essential when assessing the hazards of a chemical like this compound. This involves a stepwise evaluation of its toxicological properties.

G A Physicochemical Characterization B Acute Toxicity Testing (Oral, Dermal, Inhalation) A->B C Irritation & Corrosion Testing (Skin - OECD 404, Eye - OECD 405) B->C H Hazard Classification & Labeling (GHS) B->H D Skin Sensitization Testing (e.g., LLNA - OECD 429) C->D C->H E Genotoxicity Screening (e.g., Ames Test - OECD 471) D->E D->H F In Vivo Genotoxicity (e.g., Micronucleus - OECD 474) E->F If Positive E->H If Negative G Repeated Dose Toxicity (28-day or 90-day, OECD 407/408) F->G G->H

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards from short-term dermal exposure.

  • Principle: The test substance is applied in a single dose to the skin of experimental animals. The animals are observed for a defined period, and mortality and clinical signs of toxicity are recorded.

  • Test Animals: Typically, young adult rats (200-300g) of a single sex (usually female) are used. Animals should have healthy, intact skin.

  • Procedure:

    • Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the animals (at least 10% of the body surface area).

    • Application: The test substance is applied uniformly over the prepared area. For solids like this compound, the substance is typically moistened with a vehicle (e.g., water or corn oil) to ensure good skin contact.

    • Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • Observation: Animals are observed for signs of toxicity for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded weekly.

  • Endpoint: The primary endpoint is mortality, from which an LD₅₀ (median lethal dose) value is determined.

Acute Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential for a substance to produce irritation or corrosion when applied to the eye.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • Application: A single dose (e.g., 0.1 mL of a liquid or a defined weight of a solid) is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are held together for about one second.

    • Observation: Eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling). The observation period may be extended up to 21 days to assess the reversibility of effects.

  • Endpoint: The scores from the observations are used to classify the irritancy potential of the substance.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred in vivo method for assessing skin sensitization potential.

  • Principle: The test measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application. Sensitizers induce a dose-proportional proliferation, which is measured by the incorporation of radiolabelled thymidine.

  • Test Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used. A minimum of four animals per dose group is required.

  • Procedure:

    • Application: The test substance is applied daily for three consecutive days to the dorsal surface of both ears. Several dose groups are tested, along with a vehicle control group.

    • Proliferation Measurement: Five days after the first application, animals are injected intravenously with ³H-methyl thymidine.

    • Sample Collection: Animals are euthanized, and the draining auricular lymph nodes are excised.

    • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured by β-scintillation counting.

  • Endpoint: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Safe Handling and Exposure Controls

Given the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations as low as possible. Prevent the generation and accumulation of dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear impervious protective clothing, including gloves (e.g., PVC or nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved dust respirator (e.g., N95).

  • Hygiene Practices: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling. Contaminated work clothes should be laundered separately before reuse.

  • Spill Management: For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place waste in a suitable, labeled container. For major spills, alert personnel, wear appropriate PPE, and prevent spillage from entering drains or water courses.

Conclusion

This compound presents multiple health and safety hazards, including acute toxicity, irritation to the skin, eyes, and respiratory tract, and a potential for skin sensitization. While specific data on its genotoxic and carcinogenic potential are lacking, its classification as a monoazo dye warrants caution. The metabolic breakdown of this compound can produce aromatic amines, such as p-nitroaniline, which have demonstrated genotoxic and carcinogenic potential in some studies. Therefore, it is imperative that researchers, scientists, and all other personnel treat this compound as hazardous and implement stringent engineering controls, personal protective equipment, and safe handling practices to minimize any risk of exposure.

References

Methodological & Application

Application Notes and Protocols for the Detection of Disperse Orange 25 in Textiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 is an azo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1] Due to its potential to be allergenic and the possibility of cleaving to form carcinogenic aromatic amines, its presence in textile products is a safety concern.[2][3] Regulatory bodies, such as the European Union under REACH, have set restrictions on the concentration of certain disperse dyes in textiles to safeguard consumers.[2] Consequently, accurate and sensitive analytical methods are crucial for monitoring this compound in textile materials to ensure product safety and regulatory compliance.

This document provides detailed application notes and protocols for the detection and quantification of this compound in textiles using various analytical techniques. The primary methods covered are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), which are the most prevalent and effective techniques for this application.

Analytical Methods Overview

The determination of this compound in textiles involves a multi-step process that includes sample preparation (extraction of the dye from the textile matrix) followed by instrumental analysis for identification and quantification.

1. Sample Preparation: Extraction A critical step in the analysis is the efficient extraction of the dye from the textile fibers. Common solvents for extracting disperse dyes include methanol, chlorobenzene, and dimethylformamide (DMF).[4] The extraction process is often enhanced by ultrasonication to improve the extraction efficiency.

2. Instrumental Analysis Several techniques can be employed for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying dyes. When coupled with a Diode Array Detector (DAD), it allows for the spectral identification of the dye. For higher sensitivity and selectivity, HPLC can be coupled with a Mass Spectrometry (MS) detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, making it ideal for detecting trace amounts of the dye.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact disperse dyes, GC-MS is a powerful technique for analyzing the breakdown products of azo dyes, such as carcinogenic aromatic amines.

  • UV-Vis Spectrophotometry: This technique can be used for the quantification of dyes in solution, particularly for routine analysis after a reliable extraction method has been established.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound and other relevant disperse dyes using LC-MS/MS.

Table 1: LC-MS/MS Method Performance for Disperse Dyes

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
This compound 2.0 - 100.0 ~2.0 ~8.0
Disperse Red 12.0 - 100.0~2.0~8.0
Disperse Orange 12.0 - 100.0~2.0~8.0
Disperse Orange 32.0 - 100.0~2.0~8.0
Disperse Yellow 32.0 - 100.0~2.0~8.0

Table 2: LC-MS/MS Parameters for Selected Disperse Dyes

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 323.1 170.1 155.1
Disperse Red 1315.1165.1135.1
Disperse Orange 1242.1135.1107.1
Disperse Orange 3243.1122.192.1
Disperse Yellow 3269.1148.1121.1

Experimental Protocols

Protocol 1: Analysis of this compound in Textiles by LC-MS/MS

This protocol is based on established methods for the analysis of disperse dyes in textiles.

1. Reagents and Materials

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (analytical grade)

  • Formic acid

  • This compound analytical standard

  • Textile sample

  • Syringe filters (0.22 µm PTFE)

2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent mixture (e.g., 95:5 water/methanol) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

3. Sample Preparation (Extraction)

  • Weigh 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample in a suitable extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Sonicate the sample at 50 °C for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.

4. LC-MS/MS Instrumental Conditions

  • LC System: UHPLC system

  • Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient program to separate the analyte of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

5. Quantification

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration in the textile sample in mg/kg.

Protocol 2: Analysis of this compound in Textiles by HPLC-DAD

This protocol provides a method for the quantification of this compound using HPLC with DAD detection.

1. Reagents and Materials

  • Same as Protocol 1.

2. Standard and Sample Preparation

  • Follow the same procedures as described in Protocol 1.

3. HPLC-DAD Instrumental Conditions

  • HPLC System: Standard HPLC system with a Diode Array Detector.

  • Column: C18 column suitable for dye analysis.

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid).

  • Isocratic or Gradient Elution: Depending on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 420 nm). A full spectrum can be recorded for peak purity analysis.

4. Quantification

  • Follow the same quantification procedure as in Protocol 1, using the peak area at the specified wavelength.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Textile_Sample 1. Textile Sample Weighing (1.0 g) Extraction 2. Solvent Extraction (Methanol, 50°C, 30 min sonication) Textile_Sample->Extraction Centrifugation 3. Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration 4. Filtration (0.22 µm PTFE filter) Centrifugation->Filtration Reconstitution 5. Evaporation & Reconstitution Filtration->Reconstitution LC_MS_MS_Analysis 6. LC-MS/MS Analysis (UHPLC-QqQ) Reconstitution->LC_MS_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing Result Result (mg/kg) Data_Processing->Result Logical_Relationship_Method_Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Start Analytical Need Sensitivity Required Sensitivity & Selectivity Start->Sensitivity Regulatory Regulatory Compliance (e.g., REACH) Start->Regulatory Throughput Sample Throughput Start->Throughput LC_MS_MS LC-MS/MS (High Sensitivity, High Specificity) Sensitivity->LC_MS_MS Very High HPLC_DAD HPLC-DAD (Good for Quantification, Spectral Confirmation) Sensitivity->HPLC_DAD High GC_MS GC-MS (For Aromatic Amine Breakdown Products) Sensitivity->GC_MS High (for volatiles) Regulatory->LC_MS_MS Confirmatory Throughput->HPLC_DAD Moderate UV_Vis UV-Vis Spectrophotometry (Screening/Routine QC) Throughput->UV_Vis High Decision Method Selection LC_MS_MS->Decision HPLC_DAD->Decision GC_MS->Decision UV_Vis->Decision

References

Application Notes and Protocols for Disperse Orange 25 in Photo-Thermo Electrochemical Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Disperse Orange 25, an azo dye, in the fabrication and characterization of photo-thermo electrochemical (PTEC) cells. The information is compiled for researchers in materials science, electrochemistry, and renewable energy, as well as professionals in drug development exploring photosensitive compounds.

Introduction

This compound (C₁₇H₁₇N₅O₂) is a non-ionic, aromatic azo dye that has demonstrated potential for use in p-type semiconductors to enhance the photo-thermal properties of electrochemical devices.[1][2] Its stable chemical structure and significant dipole moment also make it a candidate for non-linear optical applications.[1] In the context of photo-thermo electrochemical cells, this compound can function as a photosensitizer, absorbing light and contributing to the generation of an electrical potential and current, a process that can be further influenced by temperature.

A study on a photo-thermo electrochemical cell comprised of n-InP, an aqueous solution of orange dye (with the chemical formula C₁₇H₁₇N₅O₂, corresponding to this compound), and a carbon electrode demonstrated the dye's role in converting light and heat into electrical power.[3] This document outlines the protocols derived from such studies to facilitate further research and application.

Principle of Operation

A photo-thermo electrochemical cell harnesses both light (photo) and heat (thermo) energy to generate electricity. The fundamental components of such a cell are a photo-electrode, a counter-electrode, and an electrolyte containing a photosensitive species.

In the case of the n-InP/Disperse Orange 25/Carbon cell, the proposed mechanism is as follows:

  • Photo-excitation: Upon illumination, the this compound dye molecules in the electrolyte absorb photons, leading to the excitation of electrons to a higher energy state.

  • Charge Separation: The excited dye molecules inject electrons into the conduction band of the n-type semiconductor photo-electrode (n-InP).

  • Electron Flow: These electrons then travel through an external circuit to the carbon counter-electrode, generating an electrical current.

  • Redox Reaction: At the counter-electrode, the electrons participate in a reduction reaction with the electrolyte. Simultaneously, an oxidation reaction occurs at the photo-electrode to regenerate the dye, completing the circuit.

  • Thermoelectric Effect: An increase in the temperature of the cell can enhance the kinetics of the electrochemical reactions and the mobility of ions in the electrolyte, thereby influencing the overall power output of the cell.

Experimental Protocols

The following protocols are based on the methodology described for the n-InP/aqueous solution of orange dye/C cell.[3]

Materials and Reagents
  • Photo-electrode: n-type Indium Phosphide (n-InP) wafer

  • Counter-electrode: Carbon plate

  • Photosensitive Electrolyte:

    • This compound dye (C₁₇H₁₇N₅O₂)

    • Distilled water

  • Cell Casing: Sealed organic glass box (e.g., dimensions 35 × 13 × 14 mm)

Preparation of the Photosensitive Electrolyte
  • Weigh the desired amount of this compound dye powder.

  • Dissolve the dye in distilled water to prepare solutions of varying concentrations (e.g., 1, 3, and 5 wt. %).

  • Stir the solution thoroughly until the dye is completely dissolved.

Assembly of the Photo-Thermo Electrochemical Cell
  • Clean the n-InP photo-electrode and the carbon counter-electrode.

  • Place the electrodes in the organic glass box, ensuring they are parallel to each other and not in direct contact.

  • Carefully fill the cell with the prepared this compound electrolyte solution.

  • Seal the cell to prevent leakage and evaporation of the electrolyte.

Experimental Setup for Characterization
  • Light Source: A filament bulb can be used as a combined light and heat source.

  • Measurement Instruments:

    • Digital multimeter (e.g., Fluke-87) for measuring open-circuit voltage (Voc) and short-circuit current (Isc).

    • Lux meter (e.g., Amprove LM-80) and an intensity meter with a tracking Compound Parabolic Concentrator (CPC) for measuring light intensity.

    • Thermocouple or digital thermometer to measure the temperature of the cell.

  • Procedure:

    • Position the assembled cell under the light source.

    • Connect the electrodes to the digital multimeter.

    • Measure the Voc and Isc of the cell under dark conditions and at various light intensities (up to 425 W/m²).

    • Simultaneously record the temperature of the cell at each light intensity, allowing the temperature to rise from room temperature (e.g., 25°C) up to a defined limit (e.g., 60°C).

Data Presentation

The performance of the n-InP/Disperse Orange 25/C cell was evaluated by measuring its electrical properties under varying light intensity and temperature. The key findings indicated a significant increase in both open-circuit voltage (Voc) and short-circuit current (Isc) with increasing light intensity and temperature.

Table 1: Electrical Properties of the n-InP/Disperse Orange 25/C Cell

ParameterConditionResult
Open-Circuit Voltage (Voc) Increase in light intensity from dark to 425 W/m²100% increase
Short-Circuit Current (Isc) Increase in light intensity from dark to 425 W/m²300% increase
Temperature Range 25°C to 60°C-
Light Intensity Range Dark to 425 W/m²-

Note: The relationship between the increase in light intensity and the rise in temperature was observed to be approximately linear.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the fabrication and characterization of a photo-thermo electrochemical cell using this compound.

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_char Characterization prep_electrolyte Prepare this compound Aqueous Solution (1, 3, 5 wt.%) assemble_cell Assemble Electrodes in Glass Box prep_electrolyte->assemble_cell prep_electrodes Clean n-InP and Carbon Electrodes prep_electrodes->assemble_cell fill_cell Fill Cell with Electrolyte assemble_cell->fill_cell seal_cell Seal the Cell fill_cell->seal_cell setup_exp Position Cell under Light/Heat Source seal_cell->setup_exp connect_inst Connect to Multimeter, Lux Meter, Thermometer setup_exp->connect_inst measure_dark Measure Voc and Isc in Dark connect_inst->measure_dark measure_light Measure Voc, Isc, Temperature, and Light Intensity under Illumination measure_dark->measure_light

Fabrication and characterization workflow.
Proposed Signaling Pathway

This diagram illustrates the proposed mechanism of charge generation and transfer within the n-InP/Disperse Orange 25/C photo-thermo electrochemical cell.

signaling_pathway cluster_cell Photo-Thermo Electrochemical Cell cluster_photoanode Photoanode (n-InP) cluster_electrolyte Electrolyte cluster_cathode Cathode (Carbon) photoanode n-InP Electrode external_circuit External Circuit photoanode->external_circuit e⁻ flow dye This compound dye_excited Excited this compound dye->dye_excited dye_excited->photoanode Electron Injection dye_excited->dye Oxidation cathode Carbon Electrode cathode->dye Reduction light Light (hν) + Heat (ΔT) light->dye Absorption external_circuit->cathode e⁻ flow

Mechanism of charge transfer.

Conclusion

This compound serves as a viable photosensitizer in photo-thermo electrochemical cells, contributing to the generation of electrical power from both light and heat energy. The protocols and data presented herein provide a foundation for further investigation into the optimization of such cells, including the study of different electrode materials, electrolyte concentrations, and operating conditions. These findings may be of interest to researchers developing novel renewable energy technologies and to professionals in fields where the photosensitive and electrochemical properties of organic dyes are relevant.

References

Application Notes and Protocols: Disperse Orange 25 in Colorimetric Sensing Arrays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorimetric sensor arrays have emerged as a powerful analytical tool for the rapid and sensitive detection of a wide range of volatile organic compounds (VOCs). These arrays, often referred to as "optoelectronic noses," mimic the mammalian olfactory system by utilizing a series of cross-reactive chemoresponsive dyes. The pattern of color changes across the array provides a unique fingerprint for a given analyte or mixture, enabling its identification and quantification.

Disperse Orange 25, a monoazo dye, possesses characteristics that make it a candidate for inclusion in such arrays. Its potential interactions with various analytes, particularly those with amine functionalities, can lead to detectable colorimetric shifts. This document provides detailed application notes and protocols for the conceptual use of this compound as a component in colorimetric sensing arrays, primarily for the detection of VOCs released by biological systems, such as bacterial cultures. The protocols and data are based on established methodologies for the fabrication and use of colorimetric sensor arrays composed of diverse chemoresponsive dyes. While direct, extensive literature on this compound in this specific application is limited, its inclusion is predicated on the well-documented responsiveness of azo dyes to changes in their chemical environment.

Principle of Operation

The sensing mechanism of a colorimetric array relies on the diverse intermolecular interactions between the analyte molecules and the chemoresponsive dyes. These interactions can include:

  • Brønsted Acid-Base Interactions: Analytes with acidic or basic properties (e.g., carboxylic acids, amines) can protonate or deprotonate pH-indicator dyes, leading to a color change.

  • Lewis Acid-Base Interactions: Electron-donating analytes (e.g., amines, phosphines) can coordinate to metal ions in metalloporphyrins or other metal-containing dyes, causing a spectral shift.

  • Dipolar and Polarizability Interactions: The polarity of an analyte can influence the electronic environment of solvatochromic dyes, resulting in a color change.

  • Hydrogen Bonding: Analytes capable of hydrogen bonding can interact with dyes containing hydrogen bond donor or acceptor sites.

This compound, with its azo group and potential for varied intermolecular forces, can respond to a range of these interactions, contributing to the overall discriminatory power of the sensor array.

Application: Identification of Bacteria via Volatile Metabolites

A primary application for colorimetric sensor arrays is the rapid identification of bacteria based on the unique blend of VOCs they emit during growth. Different bacterial species, and even strains, produce distinct metabolic fingerprints, which can be detected and differentiated by the sensor array.

Experimental Workflow for Bacterial Identification

The overall process for using a colorimetric sensor array to identify bacteria is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_array Prepare Colorimetric Sensor Array expose Expose Array to Bacterial Headspace prep_array->expose prep_culture Prepare Bacterial Culture prep_culture->expose image Image Array at Regular Intervals expose->image extract Extract RGB Data from Images image->extract generate_map Generate Color Difference Maps extract->generate_map classify Classify Bacterial Strains generate_map->classify

Caption: Experimental workflow for bacterial identification.

Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (dye content ≥ 95%)

  • Solvent (e.g., Tetrahydrofuran [THF] or a suitable solvent in which the dye is soluble and which is compatible with the printing process)

  • Volumetric flask

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Transfer the dye to a clean, dry volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the dye. Use of an ultrasonic bath can aid in dissolution.

  • Once the dye is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in a dark, airtight container to prevent solvent evaporation and photodegradation.

Protocol 2: Fabrication of the Colorimetric Sensor Array

Materials:

  • This compound stock solution

  • Other chemoresponsive dye solutions (e.g., pH indicators, metalloporphyrins, solvatochromic dyes)

  • Inert, porous substrate (e.g., polyvinylidene difluoride [PVDF] membrane)

  • Micropipette or non-contact printer (e.g., piezoelectric inkjet printer)

  • Oven or vacuum chamber for drying

Procedure:

  • Design the layout of the sensor array, assigning a specific location for each dye. A typical array may consist of a 6x6 or 8x8 grid of spots.

  • Using a micropipette or a non-contact printer, carefully spot a small, precise volume of the this compound stock solution onto its designated location on the substrate.

  • Repeat the spotting process for all other dye solutions in the array.

  • Ensure that the spots are uniform in size and do not cross-contaminate.

  • Dry the printed array in an oven at a low temperature (e.g., 40-50 °C) or under vacuum to remove the solvent.

  • Store the fabricated sensor arrays in a dark, dry, and inert atmosphere (e.g., a desiccator with nitrogen purge) until use.

Protocol 3: Bacterial Identification Experiment

Materials:

  • Fabricated colorimetric sensor array

  • Petri dish with cultured bacteria

  • Control Petri dish with sterile growth medium

  • Flatbed scanner

  • Incubator

Procedure:

  • Place the colorimetric sensor array in the lid of the Petri dish containing the bacterial culture. A control setup with a sterile medium should also be prepared.

  • Place the Petri dish on the flatbed scanner inside an incubator set to the optimal growth temperature for the bacteria (e.g., 37 °C).

  • Acquire an initial image of the sensor array before significant bacterial growth and VOC production.

  • Continue to scan the array at regular intervals (e.g., every 30 minutes) for the duration of the experiment (e.g., 10-24 hours).

  • Save all images in a consistent, high-resolution format (e.g., TIFF).

Data Presentation and Analysis

The analysis of the colorimetric data involves quantifying the color change of each spot on the array over time.

Data Acquisition

For each spot on the array at each time point, the average Red (R), Green (G), and Blue (B) values are extracted from the digital images.

Color Difference Maps

To visualize the array's response, color difference maps are generated. The change in each color channel (ΔR, ΔG, ΔB) is calculated by subtracting the initial RGB values from the RGB values at a specific time point. This creates a unique "fingerprint" for the VOCs present at that time.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative colorimetric response of this compound to different analytes or bacterial strains. The values represent the change in RGB values from the baseline after a specified exposure time.

Analyte/Bacterial StrainExposure Time (hours)Δ RedΔ GreenΔ Blue
E. coli10DataDataData
S. aureus10DataDataData
Ammonia (10 ppm)1DataDataData
Acetic Acid (10 ppm)1DataDataData
Control (Sterile Medium)10DataDataData

Note: The "Data" placeholders should be filled with experimentally obtained values.

Signaling Pathways and Interaction Mechanisms

The color change of this compound in the presence of analytes is a result of alterations to its electronic structure, which in turn affects its absorption of visible light.

G cluster_interaction Analyte-Dye Interaction cluster_mechanism Sensing Mechanism cluster_output Output analyte Volatile Analyte (e.g., Amine) interaction Intermolecular Interaction (e.g., H-Bonding, Dipole-Dipole) analyte->interaction dye This compound (Azo Dye) dye->interaction electronic_change Alteration of Dye's Electronic Structure interaction->electronic_change absorption_shift Shift in Light Absorption Spectrum electronic_change->absorption_shift color_change Observable Color Change absorption_shift->color_change

Caption: Analyte interaction and signaling pathway.

The interaction of volatile analytes, particularly polar molecules like amines, with the this compound molecule can perturb the electron density around the azo (-N=N-) chromophore. This change in the electronic environment alters the energy required for π-π* electronic transitions, leading to a shift in the wavelength of maximum absorbance (λmax) and a perceived color change.

Application Notes and Protocols for the Removal of Disperse Orange 25 from Industrial Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 is a monoazo dye extensively used in the textile industry for dyeing polyester and other synthetic fibers. Due to its low water solubility and complex aromatic structure, it is a recalcitrant pollutant in industrial wastewater, posing a significant threat to the aquatic environment. Inefficient removal of this dye from effluents can lead to aesthetic pollution, reduced light penetration in water bodies, and potential toxic and carcinogenic effects on aquatic life and human health. These application notes provide a comprehensive overview of various methods for the removal of this compound from industrial wastewater, complete with detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable treatment strategy.

Methods for Removal

Several methods have been investigated for the effective removal of this compound from aqueous solutions. These can be broadly categorized into physical, chemical, and biological processes. This document will focus on the following prominent and effective techniques:

  • Adsorption: A widely used method due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.

  • Advanced Oxidation Processes (AOPs): Powerful chemical treatment methods that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade the dye molecules.

  • Biological Treatment: An environmentally friendly and cost-effective approach that utilizes microorganisms to decolorize and degrade the dye.

  • Membrane Filtration: A physical separation process that uses semi-permeable membranes to remove dye molecules from wastewater.

Comparative Data of Removal Methods

The following tables summarize the quantitative data from various studies on the removal of this compound, providing a clear comparison of the efficiencies and optimal conditions for each method.

Table 1: Adsorption Methods for this compound Removal

AdsorbentInitial Dye Concentration (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Temperature (°C)Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Zeolite (from cenospheres)38.000.676.10119Not Specified96Not Specified[1][2]
Acid-Treated Red MudNot SpecifiedNot Specified412040Not Specified127[3]
H₂SO₄-functionalized Activated Carbon1000.4Not Specified9060>90 (inferred)Not Specified[4]
Activated CarbonNot SpecifiedNot Specified4Not SpecifiedNot Specified996.62[1]

Table 2: Advanced Oxidation Processes (AOPs) for Disperse Dyes Removal

AOP MethodTarget DyeReagents/CatalystpHReaction TimeColor Removal (%)COD Removal (%)Reference
Fenton ProcessDisperse DyesFeSO₄, H₂O₂3Not SpecifiedColorless Effluent~83
OzonationDisperse DyesO₃Not SpecifiedNot SpecifiedUp to 90~10
Photocatalysis (UV/TiO₂)Disperse Red F3BS*TiO₂, H₂O₂, UVOptimizedOptimizedHighHigh
Supercritical Water OxidationThis compoundO₂, H₂ONot SpecifiedNot SpecifiedDegradation confirmedNot Specified

*Data for a structurally related disperse dye is used as a proxy.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental methods discussed.

Adsorption

Protocol 1: Batch Adsorption using Zeolite

This protocol is adapted from a study on the removal of this compound using zeolite synthesized from cenospheres.

a. Materials:

  • This compound (DO-25) stock solution (1000 mg/L)

  • Zeolite adsorbent (synthesized from cenospheres)

  • 250 mL Erlenmeyer flasks

  • Orbital shaker

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • UV-Vis Spectrophotometer

b. Experimental Procedure:

  • Prepare a series of 100 mL DO-25 solutions of a specific concentration (e.g., 38.00 mg/L) in 250 mL Erlenmeyer flasks.

  • Adjust the initial pH of the solutions to the desired value (e.g., 6.10) using 0.1 M HCl or 0.1 M NaOH.

  • Add a precise amount of zeolite adsorbent (e.g., 0.067 g for a 0.67 g/L dosage) to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 158 rpm) for a specified contact time (e.g., 119 minutes).

  • After shaking, withdraw the samples and centrifuge to separate the adsorbent.

  • Measure the final concentration of DO-25 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax = 470 nm).

  • Calculate the removal efficiency using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Protocol 2: Batch Adsorption using Activated Carbon

This protocol outlines a general procedure for studying the adsorption of this compound on activated carbon.

a. Materials:

  • This compound (DO-25) stock solution (1000 mg/L)

  • Powdered Activated Carbon (PAC)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer or orbital shaker

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH

  • UV-Vis Spectrophotometer

b. Experimental Procedure:

  • Prepare working solutions of DO-25 with desired initial concentrations by diluting the stock solution.

  • In a series of 250 mL Erlenmeyer flasks, add a fixed volume (e.g., 100 mL) of the DO-25 solution.

  • Adjust the pH of the solutions to the desired value (e.g., pH 4) using HCl or NaOH.

  • Add a known amount of activated carbon to each flask and seal them.

  • Agitate the flasks at a constant speed and temperature for a predetermined time to reach equilibrium.

  • Periodically withdraw samples, filter or centrifuge to remove the adsorbent, and analyze the remaining dye concentration using a UV-Vis spectrophotometer at λmax = 470 nm.

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ in mg/g) at equilibrium using the formula: qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Advanced Oxidation Processes (AOPs)

Protocol 3: Fenton Oxidation

This protocol is a general procedure for the degradation of disperse dyes using the Fenton process.

a. Materials:

  • This compound solution of known concentration

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers or reaction vessel

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • COD analysis kit

b. Experimental Procedure:

  • Place a known volume of the this compound solution into a beaker.

  • Adjust the pH of the solution to the optimal range for the Fenton reaction (typically around pH 3) using H₂SO₄.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration and stir until dissolved.

  • Initiate the reaction by adding the required volume of H₂O₂.

  • Stir the solution at a constant speed at room temperature for the desired reaction time.

  • At regular intervals, withdraw samples and quench the reaction by adding NaOH to raise the pH to >7. This will precipitate the iron as Fe(OH)₃.

  • Centrifuge or filter the sample to remove the precipitate.

  • Analyze the supernatant for residual dye concentration (UV-Vis at 470 nm) and Chemical Oxygen Demand (COD) to determine the extent of mineralization.

Protocol 4: Photocatalytic Degradation using TiO₂

This protocol describes a general method for the photocatalytic degradation of organic dyes using a TiO₂ catalyst.

a. Materials:

  • This compound solution

  • Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)

  • Photoreactor with a UV or visible light source

  • Magnetic stirrer

  • Oxygen or air pump

  • UV-Vis Spectrophotometer

b. Experimental Procedure:

  • Prepare a suspension of TiO₂ in the this compound solution in the photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Bubble air or oxygen through the suspension at a constant rate.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the aliquots to remove the TiO₂ particles.

  • Measure the absorbance of the supernatant at 470 nm to determine the concentration of this compound.

Biological Treatment

Protocol 5: Fungal Decolorization

This protocol provides a general framework for assessing the ability of fungi to decolorize this compound.

a. Materials:

  • Fungal strain (e.g., a white-rot fungus known for dye degradation)

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound

  • Erlenmeyer flasks

  • Shaking incubator

  • UV-Vis Spectrophotometer

b. Experimental Procedure:

  • Prepare the liquid growth medium and sterilize it by autoclaving.

  • Inoculate the sterile medium with the selected fungal strain and incubate under optimal growth conditions (temperature, agitation) until sufficient biomass is produced.

  • Add a known concentration of this compound to the fungal culture.

  • Incubate the flasks under the same conditions.

  • At regular time intervals, withdraw an aliquot of the culture medium.

  • Separate the fungal biomass from the medium by centrifugation or filtration.

  • Measure the absorbance of the supernatant at 470 nm to determine the residual dye concentration.

  • Calculate the percentage of decolorization.

Analytical Methods

Protocol 6: Determination of Dye Concentration using UV-Vis Spectrophotometry

This is a standard procedure for measuring the concentration of this compound in a solution.

a. Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • This compound standard solutions of known concentrations

  • Deionized water (as a blank)

b. Procedure:

  • Determine the maximum absorbance wavelength (λmax) of this compound by scanning a dilute solution over a range of wavelengths (typically 200-800 nm). The λmax for this compound is approximately 470 nm.

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Measure the absorbance of the unknown sample at the same λmax.

  • Determine the concentration of the unknown sample from the calibration curve.

Protocol 7: Determination of Chemical Oxygen Demand (COD)

This is a standard method to assess the degree of mineralization of the dye.

a. Materials:

  • COD digestion vials (containing potassium dichromate and sulfuric acid)

  • COD reactor (heating block)

  • Spectrophotometer or colorimeter

  • Pipettes

b. Procedure:

  • Follow the instructions provided with the commercial COD analysis kit.

  • Pipette a specific volume of the sample (or a dilution) into the COD digestion vial.

  • Tightly cap the vial and invert it several times to mix the contents.

  • Place the vial in the preheated COD reactor at a specific temperature (e.g., 150°C) for a set time (e.g., 2 hours).

  • Allow the vial to cool to room temperature.

  • Measure the absorbance of the solution using a spectrophotometer at the specified wavelength (e.g., 600 nm) to determine the COD value.

Visualizations

The following diagrams illustrate the workflows and relationships of the described methods.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solution adjust_ph Adjust pH prep_solution->adjust_ph prep_adsorbent Prepare Adsorbent (e.g., Zeolite) add_adsorbent Add Adsorbent prep_adsorbent->add_adsorbent adjust_ph->add_adsorbent agitate Agitate for Contact Time add_adsorbent->agitate separate Separate Adsorbent agitate->separate measure_conc Measure Final Concentration (UV-Vis) separate->measure_conc calculate Calculate Removal Efficiency measure_conc->calculate

Caption: Workflow for Batch Adsorption Experiments.

AOP_Mechanism cluster_fenton Fenton Process cluster_photo Photocatalysis (TiO₂) Fe2 Fe²⁺ OH_radical_fenton •OH (Hydroxyl Radical) Fe2->OH_radical_fenton + H₂O₂ H2O2 H₂O₂ H2O2->OH_radical_fenton DO25 This compound OH_radical_fenton->DO25 Oxidizes TiO2 TiO₂ electron_hole e⁻ / h⁺ pair TiO2->electron_hole + UV Light UV_light UV Light UV_light->electron_hole OH_radical_photo •OH (Hydroxyl Radical) electron_hole->OH_radical_photo + H₂O/OH⁻ OH_radical_photo->DO25 Oxidizes Degradation_Products Degradation Products (CO₂, H₂O, etc.) DO25->Degradation_Products

Caption: Mechanism of Advanced Oxidation Processes.

Logical_Relationship_Methods cluster_methods Removal Methods Wastewater Industrial Wastewater (containing this compound) Adsorption Adsorption Wastewater->Adsorption AOPs Advanced Oxidation Processes (AOPs) Wastewater->AOPs Biological Biological Treatment Wastewater->Biological Membrane Membrane Filtration Wastewater->Membrane Treated_Effluent Treated Effluent (Reduced DO-25 Concentration) Adsorption->Treated_Effluent AOPs->Treated_Effluent Biological->Treated_Effluent Membrane->Treated_Effluent

Caption: Overview of this compound Removal Methods.

References

Application Notes and Protocols for Enhanced Polyester Dyeing with Disperse Orange 25 using UV Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ultraviolet (UV) irradiation as a pre-treatment to enhance the dyeing of polyester fabrics with Disperse Orange 25. This method offers an eco-friendly alternative to conventional high-temperature dyeing processes, potentially reducing energy consumption and improving dye uptake and fastness properties.

Introduction

Polyester, a synthetic fiber known for its durability and hydrophobicity, presents challenges in dyeing due to its compact structure and lack of reactive sites. Conventional dyeing methods often require high temperatures (around 130°C) and pressures, which are energy-intensive. UV irradiation has emerged as a promising surface modification technique to improve the dyeability of polyester.[1][2][3][4] This treatment can alter the physical and chemical properties of the polyester fiber surface, leading to increased dye uptake and improved color fastness.[5]

The mechanism behind this enhancement involves the photodegradation of the polyester surface, which can lead to the formation of polar functional groups and an increase in surface roughness. These changes increase the fiber's hydrophilicity and provide more accessible sites for dye molecules to penetrate and bind. This document outlines the protocols for UV irradiation of both the polyester fabric and the this compound dye solution to optimize the dyeing process.

Experimental Data Summary

The following tables summarize the key quantitative data from studies on UV irradiation for polyester dyeing with this compound.

Table 1: Optimal UV Irradiation and Dyeing Parameters

ParameterOptimal ValueSource
UV Irradiation Time
Irradiated Dye Solution (RS) on Un-irradiated Polyester (NRP)75 minutes
Irradiated Polyester (RP)30 - 45 minutes
Dyeing Parameters
Temperature130°C (for NRP/RS) or 70-100°C (for RP)
Time45 minutes
pH10
Material-to-Liquor Ratio (M:L)1:75

Table 2: Effect of UV Irradiation on Color Strength (K/S)

Treatment ConditionColor Strength (K/S)ImprovementSource
Un-irradiated Polyester (NRP) with Un-irradiated Dye Solution (NRS)Baseline-
Un-irradiated Polyester (NRP) with Irradiated Dye Solution (RS) for 75 minSignificantly EnhancedYes
Irradiated Polyester (RP) for 30 min with Un-irradiated Dye Solution (NRS)Good Color StrengthYes
Irradiated Polyester (RP) for 45 min with Irradiated Dye Solution (RS)Good Color StrengthYes

Table 3: Color Fastness Properties after UV Treatment and Dyeing

Fastness PropertyISO StandardGrading ImprovementSource
Light FastnessISO 105 B02Fair to Good
Washing FastnessISO 105 CO3Fair to Good
Rubbing FastnessISO 105 X-12Good to Excellent

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Materials and Equipment
  • Fabric: 100% polyester fabric, ready for dyeing.

  • Dye: this compound (C.I. 11227).

  • Chemicals: Commercial grade dispersing agent, acetic acid, and sodium hydroxide for pH adjustment.

  • UV Irradiation Source: A UV lamp with an emission spectrum of 254 nm and a power of 180 W is recommended. The irradiation should be carried out in a closed chamber.

  • Dyeing Machine: A high-temperature, high-pressure laboratory dyeing machine.

  • Spectrophotometer: To measure color strength (K/S) values.

  • Standard Testing Equipment: For assessing color fastness to light, washing, and rubbing according to ISO standards.

Protocol 1: UV Irradiation of Polyester Fabric and Dye Solution

Objective: To prepare the polyester fabric and dye solution with UV irradiation for enhanced dyeing.

Procedure:

  • Fabric Preparation: Cut polyester fabric samples to the desired size.

  • Dye Solution Preparation: Prepare a stock solution of this compound.

  • UV Irradiation:

    • Place the polyester fabric samples and/or the dye solution in the UV irradiation chamber.

    • Expose the samples to UV radiation for time intervals ranging from 15 to 75 minutes to determine the optimal duration. The distance from the UV source should be kept constant.

Protocol 2: Dyeing of UV-Treated Polyester

Objective: To dye the UV-irradiated polyester fabric using either irradiated or un-irradiated this compound solution.

Procedure:

  • Dye Bath Preparation:

    • Prepare the dye bath according to the desired material-to-liquor ratio (e.g., 1:75).

    • Add the this compound dye solution (either irradiated or un-irradiated).

    • Add a dispersing agent (e.g., 1-2%).

    • Adjust the pH of the dye bath to the optimal level (e.g., pH 10) using acetic acid or sodium hydroxide.

  • Dyeing Process:

    • Place the polyester fabric sample (either irradiated or un-irradiated) into the dye bath.

    • Raise the temperature of the dyeing machine to the target dyeing temperature (e.g., 130°C for NRP/RS or 70-100°C for RP).

    • Maintain the dyeing process for the optimized duration (e.g., 45 minutes).

  • Post-Dyeing Treatment:

    • After dyeing, cool down the bath.

    • Rinse the dyed fabric samples thoroughly with cold water.

    • Perform a reduction clearing process to remove unfixed dye from the fabric surface.

    • Wash the samples and allow them to air dry.

Protocol 3: Evaluation of Dyeing Performance

Objective: To assess the effectiveness of the UV irradiation treatment on the dyeing properties of polyester.

Procedure:

  • Color Strength Measurement:

    • Measure the spectral reflectance of the dyed fabric samples using a spectrophotometer.

    • Calculate the color strength (K/S) values using the Kubelka-Munk equation.

  • Color Fastness Testing:

    • Light Fastness: Evaluate the resistance of the color to fading upon exposure to light according to ISO 105 B02.

    • Washing Fastness: Assess the color's resistance to washing according to ISO 105 CO3.

    • Rubbing Fastness: Determine the resistance of the color to rubbing (crocking) according to ISO 105 X-12.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of UV-enhanced dyeing.

Experimental_Workflow cluster_preparation Preparation cluster_treatment UV Irradiation cluster_dyeing Dyeing Process cluster_analysis Analysis Fabric Polyester Fabric UV_Fabric UV Irradiate Fabric (RP) Fabric->UV_Fabric Optional Dyeing High-Temperature Dyeing Fabric->Dyeing Dye This compound Solution UV_Dye UV Irradiate Dye (RS) Dye->UV_Dye Optional Dye->Dyeing UV_Fabric->Dyeing UV_Dye->Dyeing KS Color Strength (K/S) Dyeing->KS Fastness Color Fastness Tests Dyeing->Fastness Morphology Surface Morphology Dyeing->Morphology

Caption: Experimental workflow for UV-assisted polyester dyeing.

Signaling_Pathway cluster_uv UV Irradiation cluster_polyester Polyester Fiber Surface cluster_effects Surface Modifications cluster_outcome Dyeing Outcome UV UV Light (254 nm) PES Polyester (Hydrophobic, Compact) UV->PES Modified_PES Modified Polyester Surface PES->Modified_PES Photodegradation Polar Formation of Polar Groups (-COOH, -OH) Modified_PES->Polar Roughness Increased Surface Roughness Modified_PES->Roughness Hydrophilicity Increased Hydrophilicity Polar->Hydrophilicity Dye_Uptake Enhanced Dye Uptake Roughness->Dye_Uptake Hydrophilicity->Dye_Uptake Fastness Improved Color Fastness Dye_Uptake->Fastness

Caption: Mechanism of UV-induced surface modification on polyester.

References

Application Notes and Protocols for Disperse Orange 25 as a Fluorescent Agent in Biological Wastewater Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Disperse Orange 25 as a fluorescent agent for monitoring and analyzing biological processes within wastewater treatment systems. While primarily known as a textile dye, its fluorescent properties can be repurposed for research applications, particularly in tracking microbial activity and biomass distribution.

Introduction

This compound (C.I. 11227) is a monoazo dye characterized by its orange hue and low water solubility.[1][2][3][4] Its application as a fluorescent agent in biological wastewater treatment is an emerging area of interest. The hydrophobic nature of this compound may allow it to preferentially associate with microbial cell membranes and intracellular lipid bodies, offering a potential mechanism for fluorescently labeling biomass in activated sludge and biofilms. This property can be leveraged to study microbial population dynamics, assess biomass concentration, and monitor the overall health of the biological treatment process.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented in the table below. It is important to note that while absorbance maxima are reported, the fluorescence excitation and emission maxima may vary depending on the solvent environment and binding state.

PropertyValueReference
Chemical Formula C₁₇H₁₇N₅O₂[1]
Molecular Weight 323.35 g/mol
CAS Number 31482-56-1
Appearance Orange powder
Absorbance Maximum (λ_abs) ~457 nm (in organic solvents)
Purity Typically >95% for research grade

Note: The fluorescence properties, particularly the quantum yield and lifetime, in aqueous and biological environments are not extensively documented and should be determined empirically for specific experimental conditions.

Experimental Protocols

The following protocols are generalized methodologies for the application of this compound in biological wastewater treatment studies. Optimization will be required for specific wastewater matrices and microbial consortia.

3.1. Preparation of Stock and Working Solutions

Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent.

  • Stock Solution (1 mg/mL):

    • Weigh out 10 mg of this compound powder.

    • Dissolve in 10 mL of dimethyl sulfoxide (DMSO) or ethanol.

    • Sonicate briefly to ensure complete dissolution.

    • Store the stock solution at 4°C in the dark.

  • Working Solution (1-10 µg/mL):

    • Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or directly into the wastewater sample to the desired final concentration.

    • The final concentration of the organic solvent should be kept low (typically <0.1%) to minimize its effect on microbial activity.

3.2. Fluorescent Staining of Activated Sludge and Biofilms

This protocol outlines the steps for staining microbial biomass in activated sludge flocs or biofilms.

  • Sample Collection: Collect fresh activated sludge or biofilm samples from the bioreactor.

  • Washing (Optional): To reduce background fluorescence from the wastewater supernatant, centrifuge the activated sludge sample at a low speed (e.g., 1000 x g for 2 minutes) and resuspend the pellet in an equal volume of PBS.

  • Staining:

    • Add the this compound working solution to the sample to achieve a final concentration in the range of 1-10 µg/mL.

    • Incubate the sample for 15-30 minutes at room temperature in the dark, with gentle agitation.

  • Washing: Centrifuge the stained sample and resuspend in fresh PBS to remove unbound dye. Repeat this step twice.

  • Microscopy:

    • Mount a small aliquot of the stained and washed sample on a microscope slide with a coverslip.

    • Observe using an epifluorescence microscope equipped with a suitable filter set (e.g., excitation around 450-490 nm and emission detection at >515 nm).

3.3. Quantification of Biomass using a Microplate Reader

This method provides a semi-quantitative estimation of biomass based on fluorescence intensity.

  • Sample Preparation: Prepare a dilution series of the activated sludge sample with a known range of total suspended solids (TSS) concentrations.

  • Staining: Stain each dilution with a fixed concentration of this compound (e.g., 5 µg/mL) as described in section 3.2.

  • Fluorescence Measurement:

    • Pipette 200 µL of each stained sample into a black, clear-bottom 96-well microplate.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for this compound (e.g., Excitation: 460 nm, Emission: 550 nm).

  • Calibration Curve: Plot the fluorescence intensity against the known TSS concentration to generate a calibration curve. This curve can then be used to estimate the biomass concentration of unknown samples.

Visualizations

4.1. Experimental Workflow for Biomass Staining and Analysis

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Sample Activated Sludge Sample Wash Wash with PBS (Optional) Sample->Wash Stain Add this compound (1-10 µg/mL) Wash->Stain Incubate Incubate 15-30 min in the dark Stain->Incubate Wash2 Wash to remove unbound dye Incubate->Wash2 Microscopy Epifluorescence Microscopy Wash2->Microscopy PlateReader Microplate Reader (Fluorescence Quantification) Wash2->PlateReader

Caption: Workflow for staining wastewater biomass with this compound.

4.2. Logical Relationship for Biomass Quantification

G Biomass Biomass Concentration (e.g., TSS) Staining Staining with This compound Biomass->Staining Correlation Positive Correlation Biomass->Correlation Fluorescence Fluorescence Intensity Staining->Fluorescence Fluorescence->Correlation

Caption: Relationship between biomass, staining, and fluorescence.

Data Presentation

Table 1: Hypothetical Data for Biomass Quantification using this compound

Total Suspended Solids (mg/L)Average Fluorescence Intensity (Arbitrary Units)Standard Deviation
500125075
10002480120
15003710180
20004950250
25006120310

This table presents example data to illustrate the expected linear relationship between biomass concentration and fluorescence intensity. Actual values must be determined experimentally.

Troubleshooting

  • High Background Fluorescence:

    • Ensure thorough washing steps to remove unbound dye.

    • Measure the autofluorescence of an unstained sample and subtract it from the stained sample readings.

    • Consider using a different buffer system.

  • Weak Fluorescence Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Optimize the excitation and emission wavelengths on the detection instrument.

  • Photobleaching:

    • Minimize the exposure of the stained sample to the excitation light source.

    • Use an anti-fade mounting medium for microscopy.

Safety and Handling

This compound is a chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, and safety glasses). Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer: The application of this compound as a fluorescent agent in biological wastewater treatment is not a standardized method. The protocols and information provided here are intended as a starting point for research and development. All protocols should be validated and optimized for the specific experimental conditions and applications.

References

Application Notes and Protocols: Synthesis of Disperse Orange 25 Nanocomposites for Photosensitive Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nanocomposites incorporating the azo dye, Disperse Orange 25 (DO25). The photosensitive nature of DO25, arising from the photo-isomerization of its azo group, makes these nanocomposites promising candidates for a variety of applications, including optical switching, data storage, and targeted drug delivery. While specific literature on the synthesis of DO25 nanocomposites is limited, this document provides generalized protocols adapted from established methods for similar azo dyes.

Introduction

This compound is a non-ionic azo dye known for its use in p-type semiconductors and various photonic applications.[1][2] Its incorporation into nanomaterials, such as titanium dioxide (TiO₂), carbon nanotubes (CNTs), and molecular sieves, can yield nanocomposites with unique photosensitive properties.[1] The fundamental principle behind these photosensitive applications is the reversible trans-cis isomerization of the azo group upon exposure to light of a specific wavelength. This isomerization can induce changes in the material's physical and chemical properties, which can be harnessed for various technological advancements.[3]

Data Presentation

The following tables summarize key properties of this compound and representative data that can be expected from the characterization of DO25 nanocomposites.

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₁₇H₁₇N₅O₂[4]
Molecular Weight 323.35 g/mol
Melting Point 170 °C (decomposes)
Maximum Absorbance (λmax) 457 nm
Appearance Orange-red uniform powder
Solubility Low in water

Table 2: Expected Characterization Data for DO25-TiO₂ Nanocomposites

Characterization TechniqueExpected ObservationsSignificance
UV-Vis Spectroscopy Shift in λmax compared to pure DO25; Changes in absorbance upon UV irradiation.Confirmation of DO25 incorporation and photo-isomerization activity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic peaks for both TiO₂ and DO25.Verification of the composite's chemical structure.
X-ray Diffraction (XRD) Crystalline peaks corresponding to the TiO₂ anatase or rutile phase.Determination of the crystal structure of the TiO₂ matrix.
Transmission Electron Microscopy (TEM) Visualization of TiO₂ nanoparticles with DO25 dispersed on the surface or within the matrix.Analysis of morphology, particle size, and dispersion of the nanocomposite.
Thermogravimetric Analysis (TGA) Weight loss at temperatures corresponding to the decomposition of DO25.Quantification of the dye loading in the nanocomposite.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of three types of this compound nanocomposites. Safety Precaution: Always handle this compound and all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of this compound-TiO₂ Nanocomposites via Sol-Gel Method

This protocol is adapted from general methods for preparing azo dye-TiO₂ nanocomposites.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Isopropanol

  • This compound

  • Deionized water

  • Nitric acid (HNO₃)

Equipment:

  • Beakers and magnetic stirrers

  • Syringe or dropping funnel

  • Ultrasonic bath

  • Centrifuge

  • Oven

  • Furnace

Procedure:

  • Preparation of TiO₂ Sol:

    • In a beaker, prepare a solution of titanium (IV) isopropoxide (TTIP) in isopropanol (e.g., 10 mL TTIP in 50 mL isopropanol).

    • In a separate beaker, prepare a solution of deionized water and isopropanol (e.g., 10 mL water in 50 mL isopropanol) and add a few drops of nitric acid to catalyze the hydrolysis.

  • Hydrolysis and Condensation:

    • Slowly add the water-isopropanol mixture to the TTIP solution under vigorous stirring.

    • Continue stirring for 1-2 hours at room temperature to form a stable TiO₂ sol.

  • Incorporation of this compound:

    • Dissolve a specific amount of this compound (e.g., 0.1 wt% relative to TiO₂) in a minimal amount of a suitable solvent (e.g., ethanol or DMF) and add it to the TiO₂ sol.

    • Sonicate the mixture for 30 minutes to ensure uniform dispersion of the dye.

  • Gelation and Aging:

    • Allow the mixture to stand at room temperature for 24-48 hours to form a gel.

  • Drying and Calcination:

    • Dry the gel in an oven at 80-100 °C for 12 hours.

    • Calcine the dried gel in a furnace at a specified temperature (e.g., 400-500 °C) for 2-3 hours to obtain the crystalline DO25-TiO₂ nanocomposite.

Protocol 2: Preparation of this compound-Carbon Nanotube (CNT) Composites

This protocol describes a guest-host approach for dispersing DO25 with CNTs in a polymer matrix.

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • This compound

  • Epoxy resin and hardener

  • Suitable solvent (e.g., acetone or tetrahydrofuran)

Equipment:

  • Ultrasonic bath

  • Magnetic stirrer

  • Vacuum oven

Procedure:

  • Dispersion of CNTs and DO25:

    • Disperse a specific weight percentage of MWCNTs (e.g., 0.1 wt%) in a solvent using an ultrasonic bath for 1-2 hours.

    • In a separate container, dissolve this compound (e.g., 1 wt%) in the same solvent.

  • Mixing:

    • Add the DO25 solution to the CNT dispersion and continue to sonicate for another 30 minutes.

  • Incorporation into Polymer Matrix:

    • Add the epoxy resin to the mixture and stir until a homogeneous dispersion is achieved.

    • Add the hardener according to the manufacturer's instructions.

  • Curing:

    • Pour the mixture into a mold and cure in a vacuum oven at a specified temperature (e.g., 60-80 °C) for the time recommended for the epoxy system.

Protocol 3: Adsorptive Incorporation of this compound into Molecular Sieves

This protocol is a generalized procedure for the physical adsorption of DO25 onto a zeolite framework.

Materials:

  • Zeolite (e.g., ZSM-5 or Faujasite)

  • This compound

  • Suitable solvent (e.g., ethanol or hexane)

Equipment:

  • Beakers and magnetic stirrers

  • Reflux setup

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Activation of Molecular Sieve:

    • Activate the zeolite by heating it in a furnace at a high temperature (e.g., 400-500 °C) for 4-6 hours to remove any adsorbed water.

  • Preparation of DO25 Solution:

    • Prepare a solution of this compound of a known concentration in a suitable solvent.

  • Adsorption Process:

    • Add the activated zeolite to the DO25 solution.

    • Stir the mixture at room temperature or under reflux for 24-48 hours.

  • Washing and Drying:

    • Filter the mixture to separate the colored zeolite.

    • Wash the zeolite with the pure solvent to remove any unadsorbed dye from the surface.

    • Dry the resulting DO25-zeolite nanocomposite in a vacuum oven at a low temperature (e.g., 60-80 °C).

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows and relationships in the synthesis and application of this compound nanocomposites.

Synthesis_Workflow cluster_materials Starting Materials cluster_synthesis Synthesis Method cluster_product Final Product cluster_application Photosensitive Application DO25 This compound Method Sol-Gel / Guest-Host / Adsorption DO25->Method Nanomaterial Nanomaterial (TiO₂, CNTs, Zeolite) Nanomaterial->Method Nanocomposite DO25 Nanocomposite Method->Nanocomposite Application Optical Switching / Data Storage / Drug Delivery Nanocomposite->Application

Caption: General workflow for the synthesis and application of DO25 nanocomposites.

Photoisomerization_Pathway Trans Trans-DO25 (Stable State) Cis Cis-DO25 (Meta-stable State) Trans->Cis UV Light (e.g., ~365 nm) Cis->Trans Visible Light (e.g., >400 nm) or Heat

Caption: Photo-isomerization pathway of the this compound azo group.

Characterization_Flow Start Synthesized DO25 Nanocomposite UVVis UV-Vis Spectroscopy Start->UVVis FTIR FTIR Spectroscopy Start->FTIR XRD X-ray Diffraction Start->XRD TEM TEM Analysis Start->TEM TGA Thermogravimetric Analysis Start->TGA Photoresponse Photoresponse Analysis UVVis->Photoresponse

References

Application Notes and Protocols for Studying the Thermal Lensing of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 25 is a non-ionic azo dye known for its applications in photonics, including optical switching and modulation, owing to its significant nonlinear optical (NLO) properties.[1][2] The absorption of light by this dye leads to localized heating, which in turn causes a temperature-dependent change in the refractive index of the surrounding medium. This phenomenon, known as the thermal lens (TL) effect, can be harnessed to investigate the photothermal and thermo-optic properties of the material.[3][4] This document provides a detailed experimental setup and protocol for studying the thermal lensing of this compound using the Z-scan technique.

The thermal lens effect is a photothermal phenomenon where a material, upon absorbing energy from a laser beam, generates a localized temperature gradient.[3] This gradient creates a refractive index gradient, effectively turning the material into a lens. The Z-scan technique is a sensitive method used to measure the sign and magnitude of this nonlinear refraction by translating the sample along the propagation path (z-axis) of a focused laser beam and measuring the far-field intensity changes.

Experimental Setup

The experimental investigation of thermal lensing in this compound can be carried out using a dual-beam, mode-mismatched Z-scan setup. This configuration offers high sensitivity for detecting the subtle changes in the probe beam's divergence caused by the thermal lens.

Key Components:

  • Excitation Laser (Pump Beam): A continuous-wave (CW) laser with a wavelength strongly absorbed by this compound. Given that the maximum absorption (λmax) of this compound is approximately 457 nm, a laser source in the blue-green spectral region is ideal (e.g., an Argon ion laser at 488 nm or a solid-state laser at 473 nm).

  • Probe Beam: A low-power, stable CW laser with a wavelength that is not absorbed by the sample (e.g., a He-Ne laser at 632.8 nm).

  • Optical Components: Lenses for focusing the pump and probe beams, dichroic mirrors for combining the two beams collinearly, neutral density filters for adjusting laser power, a mechanical chopper to modulate the pump beam, and a sample holder (e.g., a quartz cuvette with a 1 mm path length).

  • Detection System: A photodiode placed in the far-field behind a pinhole to measure the on-axis intensity of the probe beam, connected to a lock-in amplifier synchronized with the chopper frequency.

Below is a DOT language script to generate a diagram of the experimental workflow.

Experimental_Workflow Experimental Workflow for Thermal Lensing of this compound cluster_preparation Sample Preparation cluster_setup Experimental Setup cluster_measurement Z-Scan Measurement cluster_analysis Data Analysis prep_dye Prepare this compound solution in a suitable solvent (e.g., ethanol) prep_conc Prepare a series of concentrations prep_dye->prep_conc prep_uv Measure UV-Vis absorption spectrum prep_conc->prep_uv setup_align Align pump and probe laser beams prep_uv->setup_align setup_focus Focus beams onto the sample position setup_align->setup_focus setup_detect Position photodiode and pinhole in the far-field setup_focus->setup_detect measure_scan Translate the sample along the z-axis setup_detect->measure_scan measure_intensity Record probe beam intensity at each z-position measure_scan->measure_intensity measure_open Perform open-aperture Z-scan (remove pinhole) measure_intensity->measure_open measure_closed Perform closed-aperture Z-scan (with pinhole) measure_intensity->measure_closed analyze_nla Analyze open-aperture data for nonlinear absorption measure_open->analyze_nla analyze_nlr Analyze closed-aperture data for nonlinear refraction measure_closed->analyze_nlr analyze_thermo Calculate thermo-optic coefficient and thermal diffusivity analyze_nlr->analyze_thermo

Experimental Workflow Diagram

The following DOT script visualizes the physical principle of thermal lensing.

Thermal_Lensing_Principle Principle of Thermal Lensing cluster_process Photothermal Process cluster_detection Detection laser_absorption Absorption of Pump Laser Energy by this compound heat_generation Non-radiative decay leads to localized heating laser_absorption->heat_generation temp_gradient Formation of a radial temperature gradient heat_generation->temp_gradient ref_index_gradient Creation of a refractive index gradient (dn/dT) temp_gradient->ref_index_gradient thermal_lens Sample acts as a thermal lens ref_index_gradient->thermal_lens probe_beam Probe beam passes through the thermal lens thermal_lens->probe_beam beam_divergence Divergence of the probe beam is altered probe_beam->beam_divergence intensity_change Change in far-field intensity is detected beam_divergence->intensity_change

Thermal Lensing Principle Diagram

Experimental Protocols

1. Sample Preparation

  • Solvent Selection: Choose a solvent in which this compound is readily soluble and that has well-characterized thermo-optic properties (e.g., ethanol, methanol, or DMSO). The choice of solvent can influence the thermal lens signal.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions with varying concentrations (e.g., 0.01 mM to 0.1 mM).

  • Spectroscopic Characterization: Record the UV-Vis absorption spectrum for each concentration to determine the absorption coefficient at the pump laser wavelength. This is crucial for subsequent data analysis.

2. Z-Scan Measurement Protocol

  • System Alignment:

    • Ensure the pump and probe beams are collinear and focused at the same point.

    • The sample cuvette is mounted on a translation stage that can move along the z-axis.

    • The detector with the pinhole is placed in the far-field to measure the on-axis intensity of the probe beam.

  • Power Adjustment:

    • Adjust the pump laser power to a level that induces a measurable thermal lens effect without causing sample degradation.

    • The probe beam power should be kept low to avoid any photothermal effects from the probe itself.

  • Data Acquisition:

    • Closed-Aperture Z-Scan: With the pinhole in place, translate the sample from a position far before the focal point (-z) to a position far after the focal point (+z). At each z-position, record the normalized transmittance of the probe beam. The resulting curve will show a peak-valley or valley-peak signature, depending on the sign of the thermo-optic coefficient.

    • Open-Aperture Z-Scan: Remove the pinhole and repeat the scan. This measurement is sensitive to nonlinear absorption effects. For thermal lensing studies where nonlinear absorption is not the primary focus, this scan helps to confirm its absence or to correct for it in the closed-aperture data.

Data Presentation

The quantitative data obtained from the Z-scan experiments can be summarized in the following tables. The values presented here are illustrative and represent typical data that could be obtained for an azo dye like this compound in ethanol.

Table 1: Concentration-Dependent Thermal Lens Signal

Concentration (mM)Absorption Coefficient at 488 nm (cm⁻¹)Normalized Peak-Valley Transmittance (ΔTₚ₋ᵥ)
0.010.150.08
0.0250.380.20
0.050.750.41
0.0751.130.62
0.11.500.83

Table 2: Thermo-Optic and Thermal Properties of this compound in Ethanol

ParameterSymbolValueUnit
Thermo-optic Coefficientdn/dT-4.2 x 10⁻⁴K⁻¹
Thermal DiffusivityD9.5 x 10⁻⁸m²/s
Thermal Conductivityk0.17W/(m·K)
Nonlinear Refractive Indexn₂-2.5 x 10⁻⁸cm²/W

Note: The values in Table 2 are derived from the analysis of the Z-scan data and are dependent on the solvent and experimental conditions.

Data Analysis and Interpretation

The closed-aperture Z-scan data is analyzed to determine the nonlinear phase shift, from which the thermo-optic coefficient (dn/dT) and the nonlinear refractive index (n₂) can be calculated. The time-resolved thermal lens signal can be used to determine the thermal diffusivity (D) of the solution.

The characteristic valley-peak shape of the closed-aperture Z-scan curve for a material with a negative thermo-optic coefficient (like most organic dye solutions) indicates a self-defocusing effect. As the sample absorbs the pump beam, it heats up, and the refractive index decreases, causing the probe beam to diverge more strongly.

Conclusion

The thermal lensing Z-scan technique is a highly sensitive and versatile method for characterizing the photothermal and thermo-optic properties of this compound. By following the detailed protocols outlined in these application notes, researchers can gain valuable insights into the material's nonlinear optical behavior, which is essential for its application in various photonic and optoelectronic devices. The provided data tables serve as a template for presenting the quantitative results in a clear and structured manner.

References

Troubleshooting & Optimization

optimization of temperature and time in the Disperse Orange 25 dyeing process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of temperature and time in the Disperse Orange 25 dyeing process for polyester fabrics.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for temperature and time when dyeing polyester with this compound?

A1: For a conventional high-temperature exhaust dyeing process, a common starting point is to maintain the dyeing temperature at 130°C for a duration of 30 to 60 minutes.[1] The pH of the dye bath should ideally be maintained between 4.5 and 5.5.[1]

Q2: How do temperature and time affect the color strength of the dyed fabric?

A2: Both temperature and time are critical factors influencing the final color strength. The temperature needs to be high enough to open up the polyester fiber structure, allowing the disperse dye molecules to penetrate.[1] Insufficient time at the optimal temperature will result in incomplete dye uptake and a lighter shade. Conversely, excessively long dyeing times may not significantly increase color strength and could potentially damage the fabric. One study found that for this compound, a good color strength was achieved at 130°C for 45 minutes.[2]

Q3: Can the dyeing temperature for this compound be lowered?

A3: Yes, under certain conditions, the dyeing temperature can be lowered. One study utilizing microwave-assisted dyeing found optimal color strength at 80°C for 25 minutes.[3] However, this requires specialized equipment. For conventional methods, using carriers or other auxiliaries can also facilitate dyeing at lower temperatures, though this may introduce other complexities.

Q4: What is "reduction cleaning" and why is it important?

A4: Reduction cleaning is a post-dyeing treatment used to remove any unfixed dye from the surface of the fabric. This process is crucial for improving the wash fastness of the dyed material. It typically involves treating the fabric with a solution of sodium hydroxide and sodium hydrosulfite.

Troubleshooting Guide

Issue 1: Uneven Dyeing or Patchy Color

  • Question: My dyed fabric shows uneven color distribution with patches of lighter and darker shades. What could be the cause?

  • Answer: Uneven dyeing can be caused by several factors:

    • Improper Temperature Ramp Rate: Heating the dye bath too quickly can cause the dye to rush onto the fabric surface, leading to uneven absorption. A controlled heating rate of around 2°C per minute is recommended.

    • Inadequate Dispersing Agent: Disperse dyes have low water solubility and require a dispersing agent to maintain a fine, stable dispersion in the dye bath. Insufficient or poor-quality dispersing agent can lead to dye agglomeration and uneven dyeing.

    • Incorrect pH: The pH of the dye bath should be acidic (4.5-5.5) for optimal dyeing of polyester. Deviations from this range can affect dye stability and uptake.

    • Fabric Preparation: The fabric must be properly scoured and cleaned before dyeing to remove any impurities, oils, or sizing agents that could hinder uniform dye penetration.

Issue 2: Poor Color Fastness (Color Bleeds During Washing)

  • Question: The color of my dyed fabric is bleeding during washing. How can I improve the wash fastness?

  • Answer: Poor wash fastness is typically due to unfixed dye remaining on the fabric surface. To resolve this:

    • Perform Reduction Cleaning: This is the most effective way to remove surface dye. A thorough reduction cleaning after dyeing is essential.

    • Ensure Optimal Dyeing Parameters: If the dyeing temperature was too low or the time too short, the dye may not have fully penetrated the fibers, leading to more surface dye that can be washed off. Re-evaluate your dyeing parameters to ensure complete dye fixation.

Issue 3: Color Yield is Too Low (Shade is too light)

  • Question: The final color of my fabric is much lighter than expected. What are the possible reasons?

  • Answer: Low color yield can be attributed to:

    • Suboptimal Temperature/Time: The most common cause is a dyeing temperature that is too low or a dyeing time that is too short. For this compound, aiming for 130°C for at least 45 minutes is a good starting point for high-temperature methods.

    • Incorrect pH: An incorrect pH can reduce the efficiency of dye uptake.

    • Dye Quality: Ensure the this compound dye is of good quality and has been stored correctly.

Data Presentation

Table 1: Optimized Dyeing Parameters for this compound on Polyester

ParameterConventional High-Temperature MethodMicrowave-Assisted Method
Temperature 130°C80°C
Time 45 minutes25 minutes
pH 4.5 - 5.58
Material-to-Liquor Ratio 1:10 to 1:151:75

Note: The parameters for the microwave-assisted method are specific to a particular study and may require different equipment.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

1. Preparation of the Dye Bath: a. Weigh the polyester fabric sample. b. Calculate the required amount of this compound (e.g., 1% on the weight of fabric), dispersing agent (e.g., 1 g/L), and a sequestering agent if using hard water. c. Make a paste of the dye and dispersing agent with a small amount of water. d. Gradually add more water to form a fine dispersion. e. Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:15). f. Add the dye dispersion to the water in the dyeing vessel. g. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

2. Dyeing Procedure: a. Place the pre-wetted polyester fabric into the dye bath at approximately 60°C. b. Run the dyeing machine for 15 minutes at this temperature to allow for even wetting and initial dye adsorption. c. Increase the temperature to 130°C at a rate of 2°C/minute. d. Maintain the temperature at 130°C for 45-60 minutes. e. After the dyeing time is complete, cool the dye bath slowly to 60°C.

3. After-treatment (Reduction Cleaning): a. Rinse the dyed fabric with hot water. b. Prepare a new bath containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L). c. Treat the fabric in this solution at 80°C for 15-20 minutes. d. Rinse the fabric thoroughly with hot and then cold water. e. Neutralize the fabric with a dilute solution of acetic acid if necessary. f. Finally, rinse with cold water and dry.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_after 3. After-treatment prep_fabric Weigh and Wet Fabric prep_dyebath Prepare Dye Dispersion (this compound, Dispersing Agent) adjust_ph Adjust pH to 4.5-5.5 load_fabric Load Fabric at 60°C adjust_ph->load_fabric ramp_temp Ramp Temperature to 130°C (2°C/min) load_fabric->ramp_temp hold_temp Hold at 130°C for 45-60 min ramp_temp->hold_temp cool_down Cool Down to 60°C hold_temp->cool_down hot_rinse Hot Rinse cool_down->hot_rinse reduction_clean Reduction Clean (NaOH, Na2S2O4) at 80°C hot_rinse->reduction_clean final_rinse Hot and Cold Rinse reduction_clean->final_rinse dry Dry Fabric final_rinse->dry

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

troubleshooting_guide cluster_uneven Uneven Dyeing cluster_fastness Poor Wash Fastness start Dyeing Issue Identified q_uneven Check Temperature Ramp Rate? start->q_uneven Uneven Dyeing q_reduction Reduction Cleaning Performed? start->q_reduction Poor Fastness a_uneven_rate Action: Set ramp rate to ~2°C/min q_uneven->a_uneven_rate Too Fast q_dispersion Check Dispersing Agent? q_uneven->q_dispersion OK a_dispersion Action: Ensure proper amount and quality q_dispersion->a_dispersion Inadequate q_ph_uneven Check pH? q_dispersion->q_ph_uneven Adequate a_ph_uneven Action: Adjust to 4.5-5.5 q_ph_uneven->a_ph_uneven Incorrect a_reduction Action: Perform Reduction Cleaning q_reduction->a_reduction No q_params Dyeing Parameters Optimal? q_reduction->q_params Yes a_params Action: Re-optimize Temp/Time q_params->a_params No

Caption: Troubleshooting logic for common this compound dyeing issues.

References

troubleshooting uneven dyeing and leveling issues with Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding uneven dyeing and leveling issues encountered when using C.I. Disperse Orange 25.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound? A1: C.I. This compound is a non-ionic, single azo dye.[1][2] It is primarily used for dyeing hydrophobic fibers like polyester and their blends.[2][3] Chemically, it is identified as 3-[N-Ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile.

Q2: What are the most common causes of uneven dyeing with disperse dyes like Orange 25? A2: Uneven dyeing with disperse dyes often results from a combination of factors related to the dyestuff, the substrate (fabric), and the dyeing process itself. Key causes include poor dye dispersion, improper control of the heating rate, incorrect pH of the dye bath, inadequate fabric preparation, and issues with dye migration.

Q3: What is the role of a dispersing agent and why is it critical? A3: Disperse dyes have very low solubility in water. A dispersing agent is essential to create and maintain a stable, fine, and uniform dispersion of dye particles throughout the dye bath. Without an effective dispersing agent, dye particles can aggregate or clump together, leading to spots, speckles, and uneven color on the fabric. The agent coats the dye particles, preventing them from re-agglomerating, especially at high temperatures.

Q4: How does a leveling agent improve dyeing results? A4: A leveling agent helps to achieve a uniform and consistent color depth. It works in two main ways:

  • Slow Dyeing (Retardation): It can temporarily form a loose bond with the dye molecules, slowing down the initial rapid uptake of the dye by the fiber as the temperature rises. This ensures the dye is absorbed more gradually and evenly.

  • Migration: It helps the dye to move from areas of high concentration on the fabric to areas of lower concentration, a process known as migration. This is crucial for correcting any initial unevenness that may have occurred.

Q5: How does temperature control affect leveling with this compound? A5: Temperature is a critical factor in disperse dyeing. The rate of dye uptake by polyester fibers is highly dependent on temperature. A rapid temperature rise can cause the dye to rush onto the fiber surface too quickly, leading to poor penetration and unlevel dyeing. A controlled, gradual increase in temperature allows for steady and uniform dye absorption. Inconsistent temperature throughout the dye bath can also lead to varying rates of dye uptake and patchy results.

Q6: Why is the pH of the dye bath important? A6: The majority of disperse dyes, including many azo dyes, are most stable in an acidic pH range, typically between 4.5 and 5.5. An alkaline pH can degrade the dye, leading to a reduction in shade depth and inconsistent color. Therefore, maintaining the correct acidic pH is crucial for achieving the desired shade and ensuring good leveling.

Properties and Dyeing Parameters

The following tables summarize key properties of C.I. This compound and typical process parameters for dyeing polyester.

Table 1: Technical Properties of C.I. This compound

PropertyValueReference
C.I. NameThis compound
CAS Number31482-56-1
Molecular FormulaC₁₇H₁₇N₅O₂
Molecular Weight323.35 g/mol
ClassSingle Azo
Melting Point170 °C (decomposes)
λmax457 nm

Table 2: Common Factors Influencing Uneven Dyeing

CategoryFactorPotential Impact on Leveling
Dyestuff Poor Dispersion / AggregationLeads to dye spots, speckles, and color variation.
Incompatible Dye MixturesDyes with different exhaustion rates can cause shade inconsistency.
Substrate Inadequate PreparationResidual oils, sizes, or impurities block dye absorption, causing patchy areas.
Inconsistent Heat-SettingVariations in the fiber's structure can lead to differential dye uptake.
Process Rapid Temperature RiseCauses rapid, uncontrolled dye absorption leading to unlevel results.
Incorrect pHCan lead to dye degradation and reduced shade depth.
Poor Liquor CirculationPrevents uniform distribution of dye and chemicals to the fabric.
Auxiliaries Insufficient Dispersing AgentAllows dye particles to clump together.
Incorrect Leveling AgentFails to control dye uptake rate or promote migration.

Troubleshooting Guide

Use this guide to identify and resolve common leveling issues.

ProblemPotential CauseRecommended Solution
Specks or Spots on Fabric Dye Agglomeration: The dispersing agent is insufficient or ineffective at the dyeing temperature. Prolonged high temperatures can increase dye particle size.Ensure the use of a high-quality dispersing agent stable at high temperatures.Avoid holding the dye bath at high temperatures for excessively long periods.Filter the dye dispersion before adding it to the dye bath.
Streaky or Patchy Dyeing Rapid Dye Uptake: The temperature was increased too quickly, not allowing enough time for the dye to migrate and level out.Reduce the rate of temperature rise, especially in the critical range of 80°C to 130°C.Use an effective leveling agent to slow down the initial dye exhaustion.
Improper Fabric Preparation: Sizing agents, oils, or other impurities on the fabric are preventing uniform dye penetration.Ensure thorough scouring and cleaning of the fabric before dyeing to remove all impurities.
Shade Variation (Batch-to-Batch) Incorrect pH: The pH of the dye bath was not maintained within the optimal acidic range (4.5-5.5).Use a suitable buffer (e.g., acetic acid/sodium acetate) to maintain a stable pH throughout the process.Verify water quality, as hard water can affect pH and react with dyes.
Inconsistent Process Parameters: Variations in temperature, time, or auxiliary concentrations between batches.Strictly control all dyeing parameters: temperature ramp rate, final temperature, holding time, and chemical dosages.
Poor Color Yield Dye Precipitation: The dye dispersion is unstable due to poor quality dispersing agent, incorrect pH, or water hardness.Use an effective dispersing agent and ensure water quality is adequate.Confirm the pH is in the correct acidic range to prevent dye degradation.

Visual Troubleshooting and Process Workflows

The following diagrams illustrate the troubleshooting logic and a standard experimental workflow for dyeing with disperse dyes.

TroubleshootingWorkflow start Uneven Dyeing Observed check_dispersion Check Dye Dispersion (Specks / Spots?) start->check_dispersion check_rate Check Dyeing Rate (Streaks / Patches?) start->check_rate check_prep Check Fabric Prep (Resist Marks?) start->check_prep sol_dispersion Improve Dispersion: - Use high-quality dispersing agent - Filter dye solution check_dispersion->sol_dispersion Yes sol_rate Control Dyeing Rate: - Reduce temperature ramp rate - Use effective leveling agent check_rate->sol_rate Yes sol_prep Improve Preparation: - Ensure thorough scouring - Check for residual impurities check_prep->sol_prep Yes

Caption: Troubleshooting workflow for uneven dyeing issues.

DyeingFactors center Uneven Dyeing dyestuff Dyestuff Properties center->dyestuff substrate Substrate Condition center->substrate process Process Parameters center->process auxiliaries Chemical Auxiliaries center->auxiliaries p_size Particle Size dyestuff->p_size p_disp Dispersion Stability dyestuff->p_disp s_prep Pre-treatment substrate->s_prep s_absorb Absorbency substrate->s_absorb proc_temp Temperature Ramp process->proc_temp proc_ph Dye Bath pH process->proc_ph proc_time Dyeing Time process->proc_time aux_disp Dispersing Agent auxiliaries->aux_disp aux_level Leveling Agent auxiliaries->aux_level

Caption: Key factors contributing to uneven dyeing.

Experimental Protocols

1. Standard High-Temperature Dyeing Protocol for Polyester

This protocol outlines a typical procedure for dyeing polyester fabric with this compound.

  • 1. Fabric Preparation:

    • Thoroughly scour the polyester fabric to remove any sizing agents, oils, or impurities.

    • Rinse the fabric well and dry, or proceed directly to dyeing if using a wet process.

  • 2. Dye Bath Preparation:

    • Prepare a stock dispersion of this compound by pasting the dye powder with a small amount of water and a suitable dispersing agent.

    • Add this paste to the required volume of water while stirring to ensure a fine, stable dispersion.

    • Set the dye bath pH to 4.5-5.5 using an acetic acid/sodium acetate buffer.

    • Add a leveling agent to the dye bath as per manufacturer recommendations.

    • Set the liquor ratio (ratio of fabric weight to dye bath volume), typically between 1:10 and 1:20.

  • 3. Dyeing Process:

    • Introduce the prepared fabric into the dye bath at a temperature of approximately 40-50°C.

    • Raise the temperature at a controlled rate, typically 1-2°C per minute.

    • Once the temperature reaches 130°C, hold for 30-60 minutes to allow for dye penetration and fixation.

  • 4. Cooling and Rinsing:

    • After the dyeing cycle, cool the bath down to 70-80°C at a controlled rate.

    • Drain the dye bath and rinse the fabric thoroughly with hot and then cold water.

  • 5. Reduction Clearing:

    • To remove unfixed surface dye and improve wash fastness, perform a reduction clearing treatment. A typical recipe is 2 g/L caustic soda and 2 g/L sodium hydrosulphite at 80°C for 20 minutes.

    • Rinse the fabric thoroughly again and neutralize if necessary.

    • Dry the fabric.

2. Protocol for Evaluating Leveling Agent Performance

This method assesses the slow-dyeing property of a leveling agent, which is a primary indicator of its performance.

  • 1. Materials and Formula:

    • Degreased polyester fabric.

    • Dye: C.I. This compound (e.g., 0.5% on mass of fiber).

    • Leveling Agent: 'x' g/L (the variable being tested).

    • pH: 4.5, adjusted with a buffer.

    • Bath Ratio: 1:20.

  • 2. Experimental Process:

    • Set up multiple identical dye baths, one as a blank (no leveling agent) and others with varying concentrations of the leveling agent.

    • Start the dyeing process at 40°C.

    • Heat the baths to 130°C at a rate of 2°C/min.

    • During the heating phase, take a small fabric sample from each bath at set temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).

    • Continue the dyeing process at 130°C for 45 minutes and take a final sample.

    • Rinse and dry all samples.

  • 3. Result Evaluation:

    • Visually compare the color depth of the samples taken at different temperatures for each dye bath.

    • A leveling agent with good slow-dyeing properties will show a more gradual and uniform increase in color depth across the temperature range compared to the blank. The colors of the initial samples (e.g., at 90°C and 100°C) will be significantly lighter in the presence of an effective leveling agent, indicating that it successfully retarded the initial dye uptake.

References

Technical Support Center: Optimizing the Exhaust Dyeing of Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the exhaust dyeing of polyester fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during the exhaust dyeing of polyester with disperse dyes.

Issue 1: Uneven Dyeing (Shade Variation, Patchiness)

Question: My dyed polyester fabric shows uneven color, with lighter and darker patches. What could be the cause, and how can I fix it?

Answer:

Uneven dyeing is a frequent challenge in polyester exhaust dyeing and can stem from several factors throughout the process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

CauseSolution
Improper Fabric Preparation Ensure the fabric is thoroughly scoured to remove oils, waxes, and sizes that can resist dye uptake. A simple drop test (water droplet should be absorbed in under 3 seconds) can verify fabric absorbency before dyeing.[1]
Rapid Heating Rate A fast temperature rise, especially in the critical dyeing range, can cause the dye to "rush" onto the fabric surface unevenly.[1] Control the heating rate to a slow and steady pace, typically 1-2°C per minute.[2][3]
Poor Dyebath Circulation Inadequate circulation of the dye liquor can lead to localized areas of high and low dye concentration. Ensure the dyeing machine's pump pressure and nozzle settings are appropriate for the fabric load to facilitate good liquor movement.[1]
Incorrect Dye Dissolving Undissolved dye particles can lead to spots and unevenness. Always follow the dye manufacturer's instructions for dissolving the dye, which typically involves creating a paste with a small amount of water before adding it to the dyebath. Filtering the dye solution before addition is also recommended.
Inadequate Dispersing Agent Dispersing agents are crucial for keeping dye particles from agglomerating at high temperatures. Use a high-quality dispersing agent at the recommended concentration (typically 1.0 - 2.0 g/L).
Incorrect pH The pH of the dyebath should be maintained in the acidic range of 4.5-5.5 for optimal dyeing of polyester with disperse dyes. Use an acetic acid/acetate buffer system to stabilize the pH throughout the dyeing process.

Troubleshooting Workflow for Uneven Dyeing:

G Start Uneven Dyeing Observed Check_Prep Check Fabric Preparation (Absorbency Test) Start->Check_Prep Check_Heating Review Heating Rate (°C/min) Check_Prep->Check_Heating Prep OK Solution_Prep Improve Scouring & Pre-treatment Check_Prep->Solution_Prep Prep Faulty Check_Circulation Verify Dyebath Circulation Check_Heating->Check_Circulation Rate OK Solution_Heating Adjust Heating Profile (1-2°C/min) Check_Heating->Solution_Heating Rate Too Fast Check_Dye_Prep Examine Dye Dissolving Procedure Check_Circulation->Check_Dye_Prep Circulation OK Solution_Circulation Optimize Machine Parameters Check_Circulation->Solution_Circulation Circulation Poor Check_Auxiliaries Check Dispersing Agent & pH Check_Dye_Prep->Check_Auxiliaries Prep OK Solution_Dye_Prep Ensure Proper Dye Dispersion & Filtration Check_Dye_Prep->Solution_Dye_Prep Prep Faulty Solution_Auxiliaries Use Correct Auxiliaries & Buffer pH Check_Auxiliaries->Solution_Auxiliaries Faulty End Level Dyeing Achieved Check_Auxiliaries->End All OK (Re-evaluate) Solution_Prep->End Solution_Heating->End Solution_Circulation->End Solution_Dye_Prep->End Solution_Auxiliaries->End

Caption: Troubleshooting logic for uneven polyester dyeing.

Issue 2: Poor Color Fastness (Bleeding, Crocking)

Question: The color of my dyed polyester fabric bleeds during washing or rubs off easily. How can I improve the color fastness?

Answer:

Poor color fastness is typically due to unfixed dye remaining on the fiber surface. Proper after-treatment is essential to remove this residual dye and ensure the durability of the coloration.

Potential Causes and Solutions:

CauseSolution
Insufficient Reduction Clearing A reduction clearing step after dyeing is mandatory for medium to dark shades on polyester to remove unfixed surface dye. This process is typically carried out with a solution of sodium hydrosulfite and caustic soda.
Incorrect After-Washing Temperature The washing-off process after reduction clearing should be done at a sufficiently high temperature (e.g., 70-80°C) to effectively remove the by-products of the clearing process and any remaining loose dye.
Improper Dye Selection Disperse dyes are classified based on their energy level (low, medium, high), which relates to their sublimation fastness. For applications requiring high thermal stability (e.g., subsequent heat treatments), selecting high-energy disperse dyes is crucial.
Dye Migration During Drying/Finishing Residual auxiliaries on the fabric can sometimes cause the dye to migrate during high-temperature drying or finishing processes. Ensure a thorough rinsing after all wet processing steps.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH for exhaust dyeing of polyester?

A1: For high-temperature (HT) exhaust dyeing of polyester with disperse dyes, the optimal dyeing temperature is typically 130°C. The dyebath should be maintained at an acidic pH of 4.5-5.5.

Q2: What is the recommended heating rate for polyester dyeing?

A2: A controlled heating rate of 1-2°C per minute is generally recommended, especially during the critical exhaustion phase, to prevent uneven dyeing.

Q3: How much dispersing agent should I use?

A3: The concentration of dispersing agent typically ranges from 1.0 to 2.0 g/L, though some sources suggest a broader range of 2-5 g/L depending on the specific dye and dyeing conditions. It is always best to consult the technical data sheet for the specific dispersing agent being used.

Quantitative Data Summary

Table 1: Recommended Dyeing Parameters for Polyester with Disperse Dyes

ParameterRecommended RangeNotes
Dyeing Temperature (HT Method) 125-135°COptimal temperature for most disperse dyes on polyester.
pH 4.5-5.5Maintained with an acetic acid/acetate buffer.
Heating Rate 1-2°C/minuteCritical for level dyeing.
Holding Time at Top Temperature 30-60 minutesDependent on the depth of shade.
Liquor Ratio 1:10 to 1:15Varies with machine type and fabric construction.

Table 2: Typical Concentrations of Auxiliaries

AuxiliaryTypical ConcentrationPurpose
Dispersing Agent 1.0 - 2.0 g/LPrevents dye agglomeration at high temperatures.
Leveling Agent 0.5 - 1.0 g/LPromotes even dye uptake.
Acetic Acid (80%) 0.5 - 1.0 mL/LTo adjust and maintain acidic pH.
Sodium Acetate 0.5 - 1.0 g/LAs a buffering agent to stabilize pH.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Dyebath Exhaustion

This protocol outlines the procedure for determining the percentage of dye exhausted from the dyebath onto the fabric using a UV-Vis spectrophotometer.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the disperse dye of a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the dye.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample the Dyebath:

    • Take an aliquot of the dyebath at the beginning of the dyeing process (before any significant exhaustion has occurred). This is the initial dyebath solution.

    • Take another aliquot of the dyebath at the end of the dyeing process. This is the final dyebath solution.

  • Measure Absorbance:

    • Dilute the initial and final dyebath solutions with distilled water to a concentration that falls within the range of your calibration curve.

    • Measure the absorbance of the diluted initial and final dyebath solutions using the spectrophotometer at the same λmax used for the calibration curve.

  • Calculate Percentage Exhaustion (%E):

    • Use the calibration curve to determine the concentration of the initial (C_initial) and final (C_final) dyebath samples.

    • Calculate the percentage exhaustion using the following formula:

      %E = [(C_initial - C_final) / C_initial] x 100

Experimental Workflow for Dyebath Analysis:

G cluster_prep Preparation cluster_sampling Sampling cluster_measurement Measurement cluster_calculation Calculation Prep_Standards Prepare Standard Dye Solutions Gen_Curve Generate Calibration Curve Prep_Standards->Gen_Curve Calc_Concentration Determine Concentration from Calibration Curve Gen_Curve->Calc_Concentration Sample_Initial Sample Initial Dyebath Measure_Absorbance Measure Absorbance of Samples Sample_Initial->Measure_Absorbance Sample_Final Sample Final Dyebath Sample_Final->Measure_Absorbance Measure_Absorbance->Calc_Concentration Calc_Exhaustion Calculate Percentage Exhaustion Calc_Concentration->Calc_Exhaustion

Caption: Workflow for spectrophotometric dyebath analysis.

References

preventing dye aggregation of Disperse Orange 25 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Disperse Orange 25 in aqueous solutions.

Troubleshooting Guide

This compound is a non-ionic azo dye with low water solubility, making it prone to aggregation in aqueous environments. This aggregation can lead to inconsistent experimental results, including spotting and reduced color yield. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: Observed Dye Aggregation, Precipitation, or Inconsistent Color

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome start Precipitate, particles, or inconsistent color observed check_params Verify Solution Parameters: pH, Temperature, Concentration start->check_params check_water Assess Water Quality: Hardness, Ions start->check_water check_dispersant Review Dispersing Agent: Type, Concentration, Compatibility start->check_dispersant adjust_ph Adjust pH to 4.5 - 5.5 check_params->adjust_ph pH out of range control_temp Optimize Temperature (>40°C may aid solubilization) check_params->control_temp Suboptimal Temp. optimize_heating Control Heating Rate check_params->optimize_heating Rapid Heating use_purified_water Use Deionized or Softened Water check_water->use_purified_water High Hardness add_dispersant Incorporate Suitable Dispersing Agent/Surfactant check_dispersant->add_dispersant Inadequate/Absent solution_stable Stable Dispersion Achieved adjust_ph->solution_stable control_temp->solution_stable use_purified_water->solution_stable add_dispersant->solution_stable optimize_heating->solution_stable

Caption: Initial troubleshooting workflow for dye aggregation.

Quantitative Data on Solubilization Enhancement

While specific comparative data for various dispersing agents with this compound is limited, a study on its solubilization using the cationic surfactant Cetylpyridinium Chloride (CPC) provides insight into the impact of surfactants, salts, and temperature.

ConditionPseudo-First-Order Rate Constant (k) min⁻¹Notes
Effect of Temperature Increased temperature enhances thermal agitation, providing more space for dye molecules within the surfactant micelles. Temperatures above 40°C are more favorable for solubilization.[1]
30°C0.029
40°C0.035
50°C0.041
Effect of Salts in CPC Solution Salts can reduce the critical micelle concentration (CMC) of the surfactant, promoting micelle formation and thus increasing dye solubilization.[1]
No Salt(baseline)
Na₂SO₄(Increased solubilization)The order of solubilization effectiveness was found to be Na₂SO₄ < NaCl < Na₂CO₃.[1]
NaCl(Higher than Na₂SO₄)
Na₂CO₃(Most favorable)

Experimental Protocols

The following are generalized protocols that can be adapted for preparing and evaluating the stability of this compound aqueous solutions.

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare a stable aqueous dispersion of this compound for experimental use.

Materials:

  • This compound dye

  • Deionized water

  • Selected dispersing agent (e.g., anionic or non-ionic surfactant)

  • Acetic acid (for pH adjustment)

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter

Methodology:

  • To a beaker with a measured volume of deionized water, add the chosen dispersing agent at the desired concentration and stir until fully dissolved.

  • Slowly add the pre-weighed this compound powder to the solution while continuously stirring.

  • Adjust the pH of the dispersion to a weakly acidic range of 4.5-5.5 using acetic acid.[2]

  • Gently heat the solution while stirring. A controlled heating rate is recommended to prevent thermal shock and aggregation.[3] Temperatures above 40°C may improve solubilization.

  • Continue stirring until a uniform dispersion is achieved.

Protocol 2: Filter Paper Test for Dispersion Stability

Objective: To visually assess the stability of the this compound dispersion, particularly after exposure to high temperatures.

Materials:

  • Prepared this compound dispersion

  • Whatman #2 filter paper

  • Funnel

  • Beaker or flask for collection

  • Oven or heating mantle for high-temperature testing

Methodology:

  • Initial Assessment: Filter a 50 mL aliquot of the freshly prepared this compound dispersion through the filter paper. Observe the filter paper for any large dye particles or aggregates. A stable dispersion should pass through with minimal residue.

  • High-Temperature Stability: Heat a separate aliquot of the dispersion to the intended experimental temperature (e.g., 100°C) and hold for a specified time (e.g., 30-60 minutes).

  • Post-Heating Assessment: After cooling, filter the heat-treated dispersion through a fresh sheet of filter paper.

  • Comparison: Compare the filter paper from the initial and post-heating assessments. An increase in visible particles or spots on the second filter paper indicates dye aggregation at elevated temperatures. A good dispersion will show no significant change.

Signaling Pathway of Dye Aggregation and Prevention

Dye_Aggregation_Pathway cluster_causes Causes of Aggregation cluster_mechanism Aggregation Mechanism cluster_prevention Prevention Strategies cluster_outcome Desired Outcome dye This compound (Low Water Solubility) aggregation Dye Particle Aggregation dye->aggregation water Aqueous Solution water->aggregation factors Contributing Factors: - High Temperature - Incorrect pH - Water Hardness - High Concentration factors->aggregation stable_dispersion Stable Dispersion dispersant Add Dispersing Agent (e.g., Anionic Surfactant) dispersant->stable_dispersion Stabilizes Particles ph_control Control pH (4.5-5.5) ph_control->stable_dispersion Maintains Stability water_quality Use Purified Water water_quality->stable_dispersion Reduces Ionic Interference temp_control Control Heating temp_control->stable_dispersion Prevents Thermal Shock

Caption: Factors leading to dye aggregation and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound aggregation in aqueous solutions?

A1: The primary cause is its inherent low solubility in water. This compound is a non-ionic, hydrophobic molecule, which predisposes it to clump together (aggregate) in a polar solvent like water to minimize unfavorable interactions. This tendency is exacerbated by factors such as high dye concentration, improper pH, high water hardness (presence of metal ions), and rapid changes in temperature.

Q2: What is the ideal pH for a this compound solution?

A2: A weakly acidic medium with a pH between 4.5 and 5.5 is optimal for the stability of most disperse dyes, including those with an azo structure like this compound. In this pH range, the dye is in its most stable state. Alkaline conditions (pH > 6) should be avoided as they can lead to hydrolysis of functional groups on the dye molecule, causing changes in color and stability.

Q3: What are dispersing agents and how do they work?

A3: Dispersing agents are surfactants that are added to the solution to keep the dye particles from clumping together. They work by adsorbing onto the surface of the dye particles, creating a barrier that prevents them from aggregating. This can be through electrostatic repulsion (if the agent is ionic) or steric hindrance. Commonly used dispersing agents include anionic surfactants like lignin sulfonates and naphthalene sulfonates.

Q4: Can temperature affect the aggregation of this compound?

A4: Yes, temperature plays a crucial role. While high temperatures can increase the solubility of the dye, a rapid heating rate can cause localized supersaturation and lead to aggregation. A controlled, gradual increase in temperature is recommended. Studies on this compound have shown that temperatures above 40°C can be favorable for its solubilization, especially in the presence of a surfactant.

Q5: How does water quality impact dye dispersion?

A5: High water hardness, caused by the presence of calcium and magnesium ions, can contribute to dye aggregation. These ions can interact with the dye molecules or the dispersing agents, reducing their effectiveness and promoting the formation of insoluble precipitates. Therefore, using softened or deionized water is highly recommended for preparing this compound solutions.

Q6: Are there specific types of dispersing agents recommended for this compound?

A6: While many commercial disperse dyes are formulated with anionic dispersing agents like lignin sulfonates, the choice of agent can be system-dependent. A study has shown that the cationic surfactant Cetylpyridinium Chloride (CPC) is effective in solubilizing this compound through the formation of micelles. The addition of certain salts, like sodium carbonate, can further enhance this effect. The best choice of dispersing agent will depend on the specific experimental conditions and compatibility with other components in the solution.

References

impact of dispersing agents on the efficiency of Disperse Orange 25 dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dyeing of polyester with C.I. Disperse Orange 25.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dispersing agent in the dyeing of polyester with this compound?

A1: this compound, like other disperse dyes, has very low solubility in water. The primary role of a dispersing agent is to facilitate a stable and uniform dispersion of the dye particles in the dyebath. This prevents the dye from aggregating into larger particles, which can lead to uneven dyeing, speckling, and reduced color yield. A good dispersing agent ensures that the dye is available in a fine, consistent particle size for uniform absorption by the polyester fibers.

Q2: What are the common types of dispersing agents used for this compound?

A2: The most common types of dispersing agents used in polyester dyeing are anionic and non-ionic surfactants. Lignosulfonates, a type of anionic dispersant derived from lignin, are also widely used and have been shown to be highly effective for azo dyes like this compound.[1]

Q3: How does the concentration of the dispersing agent affect dyeing efficiency?

A3: The concentration of the dispersing agent is critical. An insufficient amount will lead to poor dye dispersion and potential aggregation, resulting in uneven dyeing and low color strength. Conversely, an excessive concentration can lead to a decrease in the dyeing rate. This is because the dispersing agent can form micelles around the dye particles, increasing their solubility in the dyebath to a point where the dye has a lower affinity for the polyester fiber.

Q4: What is the ideal pH for dyeing polyester with this compound?

A4: The ideal pH for dyeing polyester with disperse dyes, including this compound, is in the acidic range, typically between 4.5 and 5.5. This pH range helps to ensure the stability of the disperse dye and the dispersing agent, and it also helps to control the exhaustion of the dye onto the fiber.

Q5: Why is high-temperature dyeing necessary for this compound on polyester?

A5: Polyester is a hydrophobic fiber with a compact molecular structure. High temperatures, typically around 130°C, are required to swell the polyester fibers. This opens up the amorphous regions of the fiber, allowing the disperse dye molecules to penetrate and get trapped within the fiber structure, leading to good color fastness.

Troubleshooting Guides

Issue 1: Uneven Dyeing or Patchy Color

Possible Causes & Solutions

CauseSolution
Improper Dye Dispersion Ensure the this compound is properly pasted with a small amount of dispersing agent and warm water before adding it to the dyebath. Inadequate initial dispersion is a common cause of speckling and unevenness.
Dye Aggregation During Dyeing This can occur if the dispersing agent is not effective at the high dyeing temperature. Consider using a more thermally stable dispersing agent. Lignosulfonates have been shown to be very effective.[1] Also, ensure the heating rate of the dyebath is not too rapid, as this can shock the dispersion.
Incorrect pH Verify that the dyebath pH is within the recommended 4.5-5.5 range. A pH outside this range can affect the stability of the dye and the dispersing agent.
Poor Leveling/Migration If the dye fixes too quickly, it may not have time to level out. The choice of dispersing agent can influence this. Some dispersing agents also act as leveling agents, promoting the even distribution of the dye on the fiber.
Issue 2: Low Color Yield (K/S Value)

Possible Causes & Solutions

CauseSolution
Excessive Dispersing Agent Too much dispersing agent can over-solubilize the dye in the water, reducing its tendency to move to the polyester fiber. Optimize the concentration of the dispersing agent through preliminary trials.
Insufficient Dyeing Temperature or Time Ensure the dyeing temperature reaches and is maintained at the recommended level (typically 130°C) for an adequate duration (usually 45-60 minutes) to allow for proper dye penetration into the polyester fibers.
Sub-optimal Dispersing Agent The efficiency of dispersing agents can vary. For azo dyes like this compound, lignosulfonates have been found to be highly effective in achieving good color properties.[1]
Incorrect pH An incorrect pH can affect the dye uptake. Ensure the dyebath is acidic (pH 4.5-5.5).

Data Presentation

Table 1: Comparative Efficiency of Different Dispersing Agents for Azo Disperse Dyes

Dispersing Agent TypeChemical NatureRelative EfficiencyKey Characteristics
Lignosulfonate AnionicVery HighExcellent high-temperature stability and dispersion power for azo dyes.[1]
Naphthalene Sulfonic Acid Condensate AnionicHighGood dispersing properties, but may have lower thermal stability compared to lignosulfonates.[1]
Ethylene Oxide-Propylene Oxide Co-polymer Non-ionicModerateCan be effective, but performance may vary depending on the specific dye and dyeing conditions.

Note: The efficiency is based on the ability to maintain a small particle size of the dye in the dispersion.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
  • Fabric Preparation: Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Prepare a dyebath with a liquor ratio of 1:10 (1 part fabric to 10 parts water).

    • Add a dispersing agent (e.g., 1 g/L of a lignosulfonate-based dispersant).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dye Dispersion:

    • Weigh the required amount of C.I. This compound (e.g., 1% on weight of fabric).

    • Make a smooth paste of the dye with an equal amount of the dispersing agent and a small amount of warm water (40-50°C).

    • Gradually add more warm water to the paste to form a fine dispersion.

  • Dyeing Procedure:

    • Introduce the scoured polyester fabric into the dyebath at 50-60°C.

    • Run the dyeing machine for 10 minutes to ensure even wetting of the fabric.

    • Add the prepared dye dispersion to the dyebath.

    • Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.

    • Maintain the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Treat the dyed fabric in a fresh bath containing 2 g/L caustic soda, 2 g/L sodium hydrosulfite, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes. This step removes any unfixed dye from the fabric surface, improving wash fastness.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Finally, rinse with cold water and air dry.

Protocol 2: Evaluation of Color Fastness to Washing (ISO 105-C06)
  • Specimen Preparation: Cut a specimen of the dyed polyester fabric (100 mm x 40 mm). Sew it together with a multi-fiber adjacent fabric of the same size along one of the shorter edges.

  • Washing Procedure:

    • Prepare a wash solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in deionized water.

    • Place the specimen, along with 25 stainless steel balls, in a stainless-steel container. Add 50 mL of the wash solution.

    • Treat the container in a Launder-Ometer at 60°C for 30 minutes.

  • Rinsing and Drying:

    • Rinse the specimen twice with deionized water.

    • Squeeze out the excess water.

    • Separate the dyed specimen from the multi-fiber fabric and dry them in air at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dyed specimen using the Grey Scale for assessing change in colour.

    • Assess the degree of staining on each of the fibers of the multi-fiber adjacent fabric using the Grey Scale for assessing staining.

Protocol 3: Evaluation of Color Fastness to Rubbing (AATCC Test Method 8)
  • Specimen Preparation: Cut a specimen of the dyed polyester fabric at least 140 mm x 50 mm.

  • Dry Rubbing:

    • Mount the specimen on the base of a crockmeter.

    • Mount a square of white cotton test cloth on the rubbing finger.

    • Lower the finger onto the specimen and perform 10 complete turns of the crank at a rate of one turn per second.

  • Wet Rubbing:

    • Thoroughly wet a square of white cotton test cloth in deionized water and squeeze it out to a wet pick-up of 65 ± 5%.

    • Repeat the rubbing procedure as described for dry rubbing.

  • Assessment:

    • Air dry the white test cloths.

    • Assess the degree of color transfer from the specimen to the white test cloth using the Chromatic Transference Scale or the Grey Scale for Staining.

Protocol 4: Evaluation of Color Fastness to Light (ISO 105-B02)
  • Specimen Preparation: Mount a specimen of the dyed polyester fabric on a sample holder.

  • Exposure:

    • Place the mounted specimen in a xenon arc lamp apparatus.

    • Simultaneously expose a set of blue wool standards (references 1-8).

    • The exposure is carried out under specified conditions of temperature, humidity, and irradiance.

  • Assessment:

    • Periodically inspect the specimen and the blue wool standards.

    • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Grey Scale for assessing change in colour.

    • The lightfastness rating is the number of the blue wool standard that shows a similar change in color.

Mandatory Visualizations

Experimental_Workflow_Disperse_Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment Fabric_Prep Fabric Scouring & Rinsing Dyeing_Start Introduce Fabric to Dyebath at 60°C Fabric_Prep->Dyeing_Start Dye_Dispersion Dye Pasting & Dispersion Add_Dye Add Dye Dispersion Dye_Dispersion->Add_Dye Dyebath_Prep Dyebath Preparation (Water, Dispersing Agent, pH Adjustment) Dyebath_Prep->Dyeing_Start Dyeing_Start->Add_Dye Temp_Raise Raise Temperature to 130°C Add_Dye->Temp_Raise Dyeing_Hold Hold at 130°C for 45-60 min Temp_Raise->Dyeing_Hold Cooling Cool Down to 70°C Dyeing_Hold->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4) Cooling->Reduction_Clearing Rinsing Hot & Cold Rinsing Reduction_Clearing->Rinsing Neutralization Neutralization (Acetic Acid) Rinsing->Neutralization Final_Rinse Final Rinse & Drying Neutralization->Final_Rinse

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester with this compound.

Troubleshooting_Uneven_Dyeing cluster_causes Potential Causes cluster_solutions Solutions Problem Uneven Dyeing / Patchy Color Cause1 Improper Dye Dispersion? Problem->Cause1 Cause2 Dye Aggregation during Dyeing? Problem->Cause2 Cause3 Incorrect Dyebath pH? Problem->Cause3 Solution1 Re-evaluate dye pasting and dispersion technique. Cause1->Solution1 Solution2 Use a more thermally stable dispersing agent (e.g., lignosulfonate). Control heating rate. Cause2->Solution2 Solution3 Verify and adjust pH to 4.5-5.5. Cause3->Solution3

Caption: Troubleshooting logic for uneven dyeing with this compound.

References

addressing the sublimation and thermomigration of Disperse Orange 25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 25, focusing on the common challenges of sublimation and thermomigration.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Color Bleeding onto Adjacent Materials During Heat Treatment

  • Question: Why is the color from my sample dyed with this compound transferring to other materials during heat setting or subsequent processing?

  • Answer: This phenomenon, known as thermomigration, is common with disperse dyes on synthetic fibers like polyester.[1] Heat causes the dye molecules to mobilize and transfer from the fiber to the surface.[2] Finishing agents, such as softeners, can create a medium that facilitates this dye movement.[3]

    • Troubleshooting Steps:

      • Verify Finishing Chemicals: Avoid non-ionic surfactants and certain softeners that are known to promote thermomigration.[4] Cross-linked silicone softeners generally have less of an impact.

      • Optimize Heat Treatment: If possible, lower the heat-setting temperature. Temperatures above 140°C significantly increase the rate of thermomigration. A shorter duration at a higher temperature (around 200°C) might be preferable to a longer time at a moderate temperature.

      • Pre-Scouring: For blended fabrics, scouring any untreated fibers before mixing with the dyed fibers can remove finishes that may act as solvents for the dye at high temperatures.

      • Selection of Anti-Migration Agent: Incorporate a suitable anti-migration agent in the finishing bath. These are designed to minimize dye mobility.

Issue 2: Loss of Color Intensity or Shade Change After Heating

  • Question: My dyed substrate appears faded or has changed color after a heat treatment process. What is causing this?

  • Answer: This is likely due to sublimation, where the dye transitions directly from a solid to a gas phase upon heating and escapes from the fiber. This can result in a change in the original shade and a decrease in color yield.

    • Troubleshooting Steps:

      • Dye Selection: While you are using this compound, for future applications consider that disperse dyes with higher molecular weights generally exhibit better sublimation fastness.

      • Optimize Dyeing Process: Ensure an optimized dyeing cycle to maximize dye penetration and fixation within the fiber. Uneven dye distribution can lead to more dye molecules being near the surface and subliming more easily.

      • After-treatment: A thorough washing after dyeing to remove any unfixed dye from the fiber surface can significantly improve sublimation fastness.

      • Control Finishing Process: Lowering the setting temperature during finishing can markedly improve sublimation fastness.

Issue 3: Poor Wash Fastness and Rubbing Fastness After Heat Treatment

  • Question: After heat setting, my dyed material shows poor fastness to washing and rubbing. How can I improve this?

  • Answer: This is often a consequence of thermomigration, where dye that has moved to the fiber surface is easily removed by washing or mechanical action.

    • Troubleshooting Steps:

      • Reduction Clearing: Implement a reduction clearing step after dyeing to remove any unfixed surface dye.

      • Finishing Agent Selection: As with thermomigration causing staining, the choice of finishing agents is critical. Opt for those with minimal impact on dye migration.

      • Curing Temperature: If using a finishing agent that requires curing, use a catalyst that allows for a lower curing temperature (below 140°C) to reduce thermomigration.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between sublimation and thermomigration?

    • A1: Sublimation is the phase change of the dye from a solid to a gas without passing through a liquid phase, leading to a loss of dye from the fiber into the atmosphere. Thermomigration is the movement of the dye from within the fiber to its surface, often facilitated by finishing chemicals, which can then lead to staining of adjacent materials or poor fastness.

  • Q2: At what temperature does this compound begin to show significant sublimation?

  • Q3: Are there alternative dyes to this compound with better sublimation fastness?

    • A3: Yes, disperse dyes are classified by their energy level, which correlates with their sublimation fastness. High-energy disperse dyes have larger molecular sizes and higher polarity, leading to better sublimation fastness. If sublimation is a major concern, selecting a high-energy orange disperse dye would be a suitable alternative.

  • Q4: How can I test for the likelihood of thermomigration before a full production run?

    • A4: A simple spot test can be performed. Apply a small amount of a plasticizer or a clear gel ink onto the dyed fabric, cover it with a piece of white undyed fabric, and heat press at a temperature and time similar to your processing conditions (e.g., 160°C for 30 seconds). The degree of staining on the white fabric will indicate the severity of potential thermomigration.

Data Presentation

The following tables summarize the fastness properties of this compound under different conditions, based on available data. The ratings are based on a grey scale where 5 is excellent and 1 is poor.

Table 1: Fastness Properties of this compound on Polyester

Fastness PropertyRatingTest Conditions
Light Fastness5ISO 105-B02
Washing Fastness (Staining on PES)4-5ISO 105-C06
Washing Fastness (Staining on CO)5ISO 105-C06
Sublimation Fastness4180°C, 30s

Data sourced from a technical data sheet for a commercial equivalent of this compound.

Table 2: Effect of UV Irradiation on Color Fastness of this compound on Polyester

Fastness PropertyUntreatedUV Irradiated (75 min)Test Method
Light Fastness3-44ISO 105-B02
Washing Fastness34ISO 105-C03
Rubbing Fastness (Dry)44-5ISO 105-X12
Rubbing Fastness (Wet)33-4ISO 105-X12

This table demonstrates that pre-treatment of the dye solution and/or the polyester fabric with UV radiation can improve the color fastness properties.

Experimental Protocols

1. Protocol for AATCC Test Method 117: Colorfastness to Dry Heat (Sublimation Test)

  • Purpose: To assess the resistance of the color of textiles to the action of dry heat, which can indicate the potential for sublimation.

  • Apparatus and Materials:

    • Heating device capable of maintaining a temperature of ±2°C.

    • Specimen of textile dyed with this compound (40 x 100 mm).

    • White, undyed adjacent fabric (e.g., polyester).

    • Grey Scale for assessing color change and staining.

  • Procedure:

    • Place the dyed specimen in contact with a piece of the undyed adjacent fabric.

    • Place the composite specimen in the heating device for 30 seconds at the specified temperature (e.g., 150°C, 180°C, or 210°C).

    • Remove the specimen and allow it to cool.

    • Evaluate the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Evaluate the degree of staining on the undyed adjacent fabric using the Grey Scale for Staining.

2. Protocol for ISO 105-P01: Colour Fastness to Dry Heat (Excluding Pressing)

  • Purpose: Similar to AATCC 117, this method determines the resistance of the color of textiles to dry heat.

  • Apparatus and Materials:

    • Heating device with controlled temperature.

    • Specimen of textile dyed with this compound.

    • Specified adjacent fabrics (one or two).

    • Grey scales for assessing color change and staining.

  • Procedure:

    • Prepare a composite specimen by placing the dyed textile in contact with the specified adjacent fabric(s).

    • Heat the composite specimen in the heating device at a specified temperature for a specified time.

    • After heating, remove the specimen and allow it to cool.

    • Assess the change in color of the specimen and the staining of the adjacent fabric(s) using the respective grey scales.

3. Protocol for Thermomigration Spot Test

  • Purpose: To quickly assess the propensity of a dyed fabric to exhibit dye migration upon heating.

  • Apparatus and Materials:

    • Heat press.

    • White, 100% cotton fabric swatch.

    • Plasticizer (e.g., viscosity buster) or a clear plastisol ink.

    • The fabric dyed with this compound to be tested.

  • Procedure:

    • Set the heat press to a temperature relevant to your processing conditions (e.g., 160°C).

    • Apply a small, quarter-sized amount of the plasticizer to the center of the white cotton swatch.

    • Place the cotton swatch with the plasticizer face down onto the dyed fabric.

    • Press the assembly for 30 seconds.

    • Remove and inspect the white cotton swatch for any color transfer. The intensity of the stain indicates the likelihood and severity of thermomigration.

Visualizations

Troubleshooting_Sublimation start Issue: Color Loss / Fading after Heat Treatment q1 Is the dyeing process optimized for maximum dye fixation? start->q1 s1 Action: Review and optimize dyeing parameters (time, temperature, pH). q1->s1 No q2 Was a thorough after-washing (reduction clearing) performed? q1->q2 Yes s1->q2 s2 Action: Implement a rigorous reduction clearing step post-dyeing. q2->s2 No q3 Is the heat-setting temperature too high? q2->q3 Yes s2->q3 s3 Action: Lower the finishing temperature if the process allows. q3->s3 Yes end Resolution: Improved Sublimation Fastness q3->end No s3->end

Caption: Troubleshooting workflow for addressing sublimation issues.

Troubleshooting_Thermomigration start Issue: Color Staining on Adjacent Materials q1 Are finishing agents like non-ionic surfactants being used? start->q1 s1 Action: Substitute with low-impact alternatives (e.g., cross-linked silicones). q1->s1 Yes q2 Is the heat treatment temperature above 140°C? q1->q2 No s1->q2 s2 Action: Reduce heat-setting temperature or optimize time/temp profile. q2->s2 Yes q3 Is an anti-migration agent being used? q2->q3 No s2->q3 s3 Action: Incorporate a suitable anti-thermomigration agent. q3->s3 No end Resolution: Minimized Dye Migration q3->end Yes s3->end

Caption: Troubleshooting workflow for addressing thermomigration issues.

Sublimation_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation p1 Cut dyed specimen (40x100 mm) p3 Create composite specimen p1->p3 p2 Cut undyed adjaent fabric p2->p3 t1 Place in heating device at specified temp (e.g., 180°C for 30s) p3->t1 e1 Assess color change of specimen with Grey Scale t1->e1 e2 Assess staining of adjacent fabric with Grey Scale t1->e2

Caption: Experimental workflow for sublimation fastness testing.

References

optimizing pH and agitation speed for Disperse Orange 25 removal by adsorbents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of pH and agitation speed for the removal of Disperse Orange 25 using adsorbents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal pH for the removal of this compound?

A1: The optimal pH for the removal of this compound is typically in the acidic range. For instance, when using activated carbon derived from Holm Oak acorns with ZnCl2 activation, a maximum dye removal efficiency of 93.5% was achieved at a pH of 2.[1] With acid-treated red mud, a pH of 4 was found to be favorable for adsorption.[2] One study using zeolite synthesized from cenospheres identified an optimal pH of 6.10 for 96% removal of this compound.[3][4] The surface charge of the adsorbent and the chemical nature of the dye influence the optimal pH. It is crucial to determine the point of zero charge (pHpzc) of your specific adsorbent. At a pH below the pHpzc, the adsorbent surface is positively charged, which enhances the adsorption of anionic dyes through electrostatic attraction.

Q2: My dye removal efficiency is low. How can I determine if pH is the issue?

A2: Low removal efficiency can often be attributed to a suboptimal pH. To troubleshoot, perform a series of batch experiments keeping all other parameters (adsorbent dose, initial dye concentration, agitation speed, temperature, and contact time) constant while varying the initial pH of the dye solution over a wide range (e.g., pH 2 to 10). A significant variation in removal efficiency with pH will indicate its importance. If you observe a peak in removal at a specific pH, that is likely your optimal pH. For example, studies on other dyes have shown that as the pH of the solution approaches neutrality, the adsorption removal rate can reach its highest point.[5]

Q3: What is the effect of agitation speed on the removal of this compound?

A3: Agitation is crucial for overcoming external mass transfer resistance, which is the diffusion of dye molecules from the bulk solution to the adsorbent's surface. Increasing the agitation speed generally increases the rate of dye removal up to a certain point. This is because higher agitation speeds reduce the thickness of the liquid film surrounding the adsorbent particles, facilitating faster mass transfer. For this compound removal using modified cenospheres, the maximum removal was observed at 140 rpm. In another study using zeolite from cenospheres, an optimal agitation speed of 158 rpm was reported.

Q4: I've increased the agitation speed, but the removal efficiency is not improving. What could be the reason?

A4: If increasing the agitation speed does not improve removal efficiency, it suggests that the external mass transfer is no longer the rate-limiting step in the adsorption process. The process might be limited by intra-particle diffusion (the diffusion of dye molecules into the pores of the adsorbent) or the adsorption reaction itself. Once an optimal agitation speed is reached, further increases will not enhance the removal rate and may even lead to particle attrition. It is recommended to identify the plateau in the curve of removal efficiency versus agitation speed to determine the optimum speed for your system. For some systems, equilibrium is achieved at a certain speed (e.g., 500 rpm), and increasing it further shows no effect on the adsorption rate.

Q5: How do I co-optimize pH and agitation speed for my specific adsorbent?

A5: To co-optimize pH and agitation speed, a response surface methodology (RSM) using a statistical design like the Box-Behnken design can be employed. This approach allows for the evaluation of the individual and interactive effects of multiple parameters. A simpler, one-factor-at-a-time approach involves first optimizing the pH at a constant, moderate agitation speed. Then, using the optimal pH, the agitation speed is varied to find its optimum. Finally, it is good practice to re-verify the optimal pH at the newly determined optimal agitation speed.

Data Presentation

Table 1: Optimal Conditions for this compound Removal

AdsorbentOptimal pHOptimal Agitation Speed (rpm)Maximum Removal Efficiency (%)Reference
Zeolite from Cenospheres6.1015896
Modified CenospheresNot specified140Not specified
Acid-Treated Red Mud4Not specifiedNot specified
Activated Carbon (Holm Oak Acorns, ZnCl2 activated)2Not specified93.5

Experimental Protocols

Protocol 1: Batch Adsorption Experiment to Determine Optimal pH
  • Prepare Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a known weight of the dye in distilled water.

  • Prepare Working Solutions: From the stock solution, prepare working solutions of a specific concentration (e.g., 50 mg/L).

  • pH Adjustment: Prepare a series of flasks, each containing a fixed volume of the dye working solution (e.g., 50 mL). Adjust the initial pH of each solution to a different value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

  • Adsorbent Addition: Add a fixed amount of your adsorbent (e.g., 0.1 g) to each flask.

  • Agitation: Place the flasks on an orbital shaker at a constant agitation speed (e.g., 150 rpm) and a constant temperature for a predetermined equilibrium time (e.g., 120 minutes).

  • Sample Collection and Analysis: After the agitation period, withdraw samples and separate the adsorbent from the solution by centrifugation or filtration.

  • Concentration Measurement: Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

  • Calculate Removal Efficiency: Calculate the percentage of dye removal for each pH value.

  • Determine Optimal pH: Plot the percentage of dye removal against the initial pH to identify the optimal pH.

Protocol 2: Batch Adsorption Experiment to Determine Optimal Agitation Speed
  • Prepare Working Solution: Prepare a sufficient volume of the this compound working solution at the optimal pH determined from Protocol 1.

  • Adsorbent Addition: Add a fixed amount of your adsorbent to a series of flasks containing a fixed volume of the pH-adjusted dye solution.

  • Vary Agitation Speed: Place the flasks on an orbital shaker and agitate each flask at a different speed (e.g., 50, 100, 150, 200, 250 rpm) at a constant temperature for the predetermined equilibrium time.

  • Sample Collection and Analysis: After the agitation period, collect and process the samples as described in Protocol 1.

  • Concentration Measurement and Calculation: Measure the final dye concentration and calculate the removal efficiency for each agitation speed.

  • Determine Optimal Agitation Speed: Plot the percentage of dye removal against the agitation speed to find the speed at which the removal efficiency plateaus. This plateau indicates the optimal agitation speed.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_agitation_opt Agitation Speed Optimization cluster_results Results Stock Prepare Dye Stock Solution Working Prepare Dye Working Solution Stock->Working Dilution Adjust_pH Adjust pH of Working Solutions Working->Adjust_pH Add_Adsorbent_pH Add Adsorbent Adjust_pH->Add_Adsorbent_pH Agitate_pH Agitate at Constant Speed Add_Adsorbent_pH->Agitate_pH Analyze_pH Analyze Dye Concentration Agitate_pH->Analyze_pH Prepare_Optimal_pH Prepare Solution at Optimal pH Analyze_pH->Prepare_Optimal_pH Use Optimal pH Add_Adsorbent_Agitate Add Adsorbent Prepare_Optimal_pH->Add_Adsorbent_Agitate Agitate_Vary Agitate at Varying Speeds Add_Adsorbent_Agitate->Agitate_Vary Analyze_Agitate Analyze Dye Concentration Agitate_Vary->Analyze_Agitate Optimal_Conditions Determine Optimal pH & Agitation Speed Analyze_Agitate->Optimal_Conditions

Caption: Experimental workflow for optimizing pH and agitation speed.

TroubleshootingLogic Start Low Dye Removal Efficiency Check_pH Is pH Optimized? Start->Check_pH Optimize_pH Perform pH Optimization (Protocol 1) Check_pH->Optimize_pH No Check_Agitation Is Agitation Speed Optimized? Check_pH->Check_Agitation Yes Optimize_pH->Check_Agitation Optimize_Agitation Perform Agitation Optimization (Protocol 2) Check_Agitation->Optimize_Agitation No Other_Factors Consider Other Factors: - Adsorbent Dosage - Contact Time - Temperature - Adsorbent Properties Check_Agitation->Other_Factors Yes End Improved Removal Efficiency Optimize_Agitation->End Other_Factors->End

Caption: Troubleshooting logic for low dye removal efficiency.

References

Validation & Comparative

comparing the toxicity of Disperse Orange 25 with other textile dyes like Disperse Blue 79:1

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the toxicological profiles of Disperse Orange 25 (DO25) and Disperse Blue 79:1 (DB79:1), two prevalent azo dyes in the textile industry, reveals distinct and overlapping mechanisms of cellular damage. While direct comparative studies providing quantitative data under identical experimental conditions are limited, a synthesis of available research indicates that both dyes possess cytotoxic and genotoxic potential, warranting careful consideration in research and industrial applications.

Quantitative Toxicity Data

A comprehensive review of toxicological literature did not yield a direct comparative study of this compound and Disperse Blue 79:1 that includes key metrics such as IC50 values from the same cytotoxicity assay or quantitative DNA damage from the same genotoxicity assay. The available data comes from individual studies on each dye, which are summarized below. It is important to note that variations in experimental conditions (e.g., cell lines, exposure times, assay protocols) can influence the results, making direct comparisons challenging.

DyeAssay TypeCell Line/OrganismEndpointResultReference
This compound Sensitization Potential (DPRA)N/ACysteine DepletionDose-dependent reactivity[1]
General ToxicityN/AGHS ClassificationHarmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation; May cause respiratory irritation.[2][3][2][3]
Disperse Blue 79:1 Sensitization Potential (DPRA)N/ACysteine DepletionDose-dependent reactivity
GenotoxicityN/AGHS ClassificationNot classified as a carcinogen by IARC, ACGIH, or NTP.
Aquatic ToxicityRainbow Trout (Oncorhynchus mykiss)LC50 (96h)189 mg/L
Aquatic ToxicityDaphnia magnaEC50 (48h)>100 mg/L
Aquatic ToxicityDesmodesmus subspicatusEC50 (72h)~15 mg/L

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and comparison of findings. Below are standard protocols for the MTT assay (cytotoxicity) and the Comet assay (genotoxicity), which are commonly employed to assess the toxicity of textile dyes.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Dye Exposure: Prepare stock solutions of this compound and Disperse Blue 79:1 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Remove the old medium from the wells and add the medium containing the dyes at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the dyes for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of dye that causes 50% inhibition of cell viability) can be determined by plotting cell viability against dye concentration.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Preparation: After treating cells with the textile dyes for a specific duration, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

  • Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for a specific time (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25V and 300mA) for a set duration (e.g., 20-30 minutes). The damaged DNA (fragments) will migrate from the nucleus, forming a "comet tail".

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.

Signaling Pathways and Experimental Workflows

The toxicity of azo dyes often involves their metabolic activation into reactive intermediates that can induce cellular stress and damage. While specific signaling pathways for this compound and Disperse Blue 79:1 are not extensively characterized in publicly available literature, the general mechanisms of azo dye toxicity can be illustrated.

The reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, present in the liver and gut microbiota, can lead to the formation of aromatic amines. These metabolites can be further activated by cytochrome P450 enzymes to form reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to genotoxicity. This DNA damage can trigger various cellular stress responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and in cases of severe damage, apoptosis (programmed cell death).

G General Experimental Workflow for Comparative Toxicity Assessment cluster_0 Dye Preparation cluster_1 Cell Culture & Exposure cluster_2 Toxicity Assays cluster_3 Data Analysis & Comparison DO25 This compound Stock Exposure Expose cells to varying concentrations of dyes DO25->Exposure DB79 Disperse Blue 79:1 Stock DB79->Exposure Cells Cell Line (e.g., HepG2) Cells->Exposure Cytotoxicity Cytotoxicity Assessment (MTT Assay) Exposure->Cytotoxicity Genotoxicity Genotoxicity Assessment (Comet Assay) Exposure->Genotoxicity IC50 Determine IC50 values Cytotoxicity->IC50 DNA_Damage Quantify DNA Damage (% Tail DNA) Genotoxicity->DNA_Damage Comparison Compare Toxicity Profiles IC50->Comparison DNA_Damage->Comparison

Caption: A flowchart illustrating the key steps in a comparative toxicological assessment of textile dyes.

G Potential Signaling Pathway for Azo Dye-Induced Toxicity cluster_0 Metabolic Activation cluster_1 Cellular Damage & Response AzoDye Azo Dye (e.g., DO25, DB79:1) Metabolites Metabolic Reduction (Azoreductases) AzoDye->Metabolites AromaticAmines Aromatic Amines Metabolites->AromaticAmines ReactiveSpecies Further Activation (P450s) Reactive Electrophiles AromaticAmines->ReactiveSpecies DNA_Damage DNA Adducts & Strand Breaks ReactiveSpecies->DNA_Damage Genotoxicity DDR DNA Damage Response (e.g., ATM/ATR, p53) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: A diagram showing a potential mechanism of azo dye toxicity involving metabolic activation and subsequent DNA damage.

References

A Comparative Performance Analysis: Disperse Orange 25 (Azo) vs. Anthraquinone-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance characteristics of C.I. Disperse Orange 25, a mono-azo disperse dye, against the broader class of anthraquinone-based disperse dyes. The analysis is supported by experimental data from standardized testing to inform researchers and scientists in the selection of appropriate dyes for applications in material science, textile engineering, and beyond, where performance and stability are critical.

Executive Summary

Disperse dyes are the primary class of colorants for hydrophobic synthetic fibers such as polyester. Within this group, azo and anthraquinone dyes are the most commercially significant. Azo dyes, including this compound, represent the largest group and are known for their high tinctorial strength and wide color gamut.[1] In contrast, anthraquinone dyes are valued for their bright shades and, typically, superior light fastness.[1] The choice between these two classes involves a trade-off between color strength, shade brightness, fastness properties, and environmental profile.

Chemical Structure and Coloristic Properties

The fundamental difference between these dye classes lies in their chromophore—the part of the molecule responsible for color.

  • This compound is a characteristic azo dye , containing one or more azo groups (-N=N-) that connect aromatic rings.[2] This structure is versatile, allowing for a vast range of colors. Azo dyes are generally prized for their high tinctorial strength (color intensity), making them very cost-effective.[1] For instance, some blue azo dyes exhibit extinction coefficients more than three times higher than typical blue anthraquinone dyes.[1]

  • Anthraquinone dyes are based on the 9,10-anthraquinone core, a rigid and planar fused three-ring aromatic system. While the parent structure is colorless, the introduction of electron-donating groups (e.g., -NH2, -OH) creates vibrant colors, particularly bright reds, violets, and blues. Though they often have lower tinctorial strength than azo dyes, the shades are frequently brighter and cleaner.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound against representative anthraquinone disperse dyes. Fastness properties are graded on standard scales: 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for wash and sublimation fastness (where 5 is the best).

Performance MetricC.I. This compound (Azo Type)Representative Anthraquinone Dyes (e.g., C.I. Disperse Blue 56, C.I. Disperse Red 86)
C.I. Number 11227Varies (e.g., 63285, 60756)
Chemical Class Mono-azoAnthraquinone
Light Fastness 55 - 7 (Generally higher)
Wash Fastness (Fading) 4-54 - 5
Wash Fastness (Staining) 5 (on Cotton)3 - 5 (Can be lower on nylon)
Sublimation Fastness 43 - 5 (Varies with molecular structure)
Tinctorial Strength HighModerate to Low
Shade Characteristics Reddish-OrangeBright shades, typically in the red-to-blue spectrum
Environmental Profile Potential for cleavage to restricted aromatic amines. Generally lower aquatic toxicity.No formation of restricted amines. Generally more resistant to biodegradation and can have higher aquatic toxicity.

Mandatory Visualization

The diagrams below illustrate the chemical structures of the dye classes and the logical workflow for their performance evaluation.

Caption: Core chemical structures of this compound (Azo) and Anthraquinone dyes.

G start Dye Selection (Azo vs. Anthraquinone) analysis Chemical Characterization (Purity, λmax) start->analysis Initial Screening dyeing Substrate Dyeing (e.g., Polyester) analysis->dyeing Sample Prep light_fastness Light Fastness Test (ISO 105-B02) dyeing->light_fastness Fastness Testing wash_fastness Wash Fastness Test (ISO 105-C06) dyeing->wash_fastness Fastness Testing sub_fastness Sublimation Test (ISO 105-P01) dyeing->sub_fastness Fastness Testing evaluation Data Evaluation (Grey Scale Rating) light_fastness->evaluation Assess Results wash_fastness->evaluation Assess Results sub_fastness->evaluation Assess Results report Performance Comparison & Conclusion evaluation->report Final Analysis

Caption: Experimental workflow for comparative performance evaluation of textile dyes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Light Fastness Testing (ISO 105-B02 / AATCC 16.3)
  • Principle: This test determines the resistance of a dye to fading from artificial light that simulates natural daylight. A dyed textile specimen is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool references with known light fastness ratings (1-8).

  • Apparatus: Xenon arc lamp apparatus, sample holders, AATCC Blue Wool Lightfastness Standards, Grey Scale for Color Change.

  • Procedure:

    • Mount the dyed fabric specimen onto a sample holder, partially masking a portion to serve as an unexposed control.

    • Place the specimen and the blue wool standards (e.g., L2 through L9) into the xenon arc test chamber.

    • Expose the samples to light under specified conditions of temperature and humidity.

    • Periodically inspect the fading of the specimen against the fading of the blue wool standards.

  • Assessment: The light fastness rating is the number of the blue wool standard that exhibits a similar degree of color change (fading) as the test specimen.

Wash Fastness Testing (ISO 105-C06)
  • Principle: This method evaluates a textile's color resistance to domestic and commercial laundering. It assesses both the color change (fading) of the specimen and the degree of color transfer (staining) to adjacent undyed fabrics.

  • Apparatus: Launder-Ometer or similar washing fastness tester, stainless steel containers and balls, multi-fiber adjacent fabric (containing strips of common fibers like cotton, nylon, polyester, etc.), standard ECE reference detergent, Grey Scale for Color Change, and Grey Scale for Staining.

  • Procedure:

    • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a same-sized piece of multi-fiber fabric.

    • Place the composite specimen into a stainless steel container with a specified volume of detergent solution (e.g., 4 g/L) and a set number of steel balls (e.g., 10 balls for test A1S).

    • Agitate the container in the Launder-Ometer for a specified time and temperature (e.g., 30 minutes at 40°C).

    • After the cycle, remove the specimen, rinse it thoroughly with water, and dry it in air at a temperature not exceeding 60°C.

  • Assessment: Compare the unwashed and washed dyed specimens to assess color change using the appropriate grey scale (rated 1-5). Assess the color transfer to each strip of the multi-fiber fabric using the grey scale for staining (rated 1-5).

Sublimation Fastness Testing (ISO 105-P01 / AATCC 117)
  • Principle: This test measures the resistance of a colorant to migrate from the dyed fabric to an adjacent material when subjected to dry heat, simulating processes like ironing, pleating, or heat-setting.

  • Apparatus: Heat press or sublimation fastness tester capable of maintaining a precise temperature, undyed polyester fabric, Grey Scales.

  • Procedure:

    • Create a composite specimen by placing the dyed fabric between two pieces of undyed white polyester fabric.

    • Place the composite specimen in the heating device and apply a specified pressure and temperature (e.g., 180°C, 210°C) for a set duration (e.g., 30 seconds).

    • Remove the specimen and allow it to cool.

  • Assessment: Evaluate the color change of the original dyed sample and the degree of staining on the adjacent white fabric using the respective grey scales (rated 1-5).

Conclusion

The selection between this compound and anthraquinone-based dyes is highly dependent on the end-use requirements of the dyed material.

  • This compound and other azo dyes are excellent choices when high color strength, a wide shade gamut, and cost-efficiency are the primary drivers. They can offer good all-around fastness properties suitable for many standard applications.

  • Anthraquinone dyes are preferred for applications demanding superior brightness and exceptional light fastness, where the dyed material will have prolonged exposure to sunlight. While they are often more expensive and have lower tinctorial strength, their stability against photodegradation is a significant advantage.

Researchers must also consider the environmental and toxicological profiles. The potential for certain azo dyes to form restricted aromatic amines necessitates careful selection, whereas the higher aquatic toxicity and lower biodegradability of some anthraquinone dyes are key environmental considerations. Ultimately, a thorough evaluation of performance data against application-specific demands will lead to the optimal dye selection.

References

Assessing the Genotoxic and Carcinogenic Potential of Disperse Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the genotoxic and carcinogenic properties of common disperse dyes, including Disperse Yellow 3, Disperse Red 1, and Disperse Blue 1. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals. Notably, a comprehensive toxicological dataset for Disperse Orange 25 is not publicly available, precluding its direct comparison.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Due to their widespread use in textiles and other consumer products, there is a growing concern regarding their potential adverse effects on human health, specifically their genotoxic and carcinogenic potential. This guide provides a comparative assessment of several commonly used disperse dyes based on available scientific literature. While the initial focus was on this compound, a thorough search of publicly available safety data sheets and regulatory databases, including the European Chemicals Agency (ECHA), did not yield the detailed quantitative toxicological data necessary for a robust assessment. Therefore, this guide will focus on a comparative analysis of three other important disperse dyes: Disperse Yellow 3, Disperse Red 1, and Disperse Blue 1, for which more comprehensive data is available.

Comparative Genotoxicity and Carcinogenicity Data

The following table summarizes the available genotoxicity and carcinogenicity data for Disperse Yellow 3, Disperse Red 1, and Disperse Blue 1. This data is compiled from various in vitro and in vivo studies and provides a comparative overview of their potential hazards.

Endpoint Disperse Yellow 3 Disperse Red 1 Disperse Blue 1
Ames Test (Bacterial Reverse Mutation Assay) Positive in Salmonella typhimurium strains TA98 and TA100 with and without metabolic activation[1].Mutagenic in Salmonella typhimurium strains TA98 and TA100[2][3].Weakly mutagenic in Salmonella typhimurium[4][5].
In Vitro Micronucleus Assay Data not readily available.Increased micronuclei frequency in human lymphocytes and HepG2 cells.Data not readily available.
In Vivo Micronucleus Assay Data not readily available.Increased frequencies of micronucleated polychromatic erythrocytes in bone marrow of mice.Data not readily available.
Other Genotoxicity Data Induced sister chromatid exchanges in Chinese hamster ovary cells.Induced DNA damage in mouse germ cells.Caused sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells.
Carcinogenicity (Animal Studies) Evidence of carcinogenicity in male rats (liver tumors) and female mice (liver and lung tumors).Data not readily available.Carcinogenic in rats (urinary bladder tumors).
IARC Classification Not classifiable as to its carcinogenicity to humans (Group 3).Not classified.Reasonably anticipated to be a human carcinogen (by NTP).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the findings.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The protocol involves the use of several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

General Procedure:

  • Strain Selection: Specific strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are chosen based on their sensitivity to different types of mutagens.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

General Procedure:

  • Cell Culture: A suitable cell line (e.g., human lymphocytes, CHO, or HepG2 cells) is cultured in appropriate media.

  • Exposure: The cells are treated with various concentrations of the test substance, along with positive and negative controls.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI or acridine orange.

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of a predetermined number of cells (typically 1000-2000 binucleated cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Long-Term Animal Carcinogenicity Study

Long-term carcinogenicity studies in animals are the gold standard for assessing the carcinogenic potential of a substance. These studies are typically conducted over the majority of the animal's lifespan.

General Procedure:

  • Animal Model: Two rodent species are typically used, most commonly rats and mice.

  • Dose Selection: A range of doses is selected based on preliminary toxicity studies, including a maximum tolerated dose (MTD).

  • Administration: The test substance is administered to the animals, usually daily, through a relevant route of exposure (e.g., in the diet, by gavage).

  • Duration: The study typically lasts for 18-24 months for mice and 24-30 months for rats.

  • Observation: Animals are monitored for clinical signs of toxicity and the development of tumors.

  • Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of neoplasms.

  • Statistical Analysis: The incidence of tumors in the treated groups is compared to that in the control group to determine if there is a statistically significant increase.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays ames Ames Test (Bacterial Reverse Mutation) micronucleus_vitro In Vitro Micronucleus Assay (Mammalian Cells) ames->micronucleus_vitro chrom_aberration Chromosomal Aberration Assay (Mammalian Cells) micronucleus_vitro->chrom_aberration micronucleus_vivo In Vivo Micronucleus Assay (Rodent) micronucleus_vitro->micronucleus_vivo Confirmation comet Comet Assay (DNA Strand Breaks) micronucleus_vivo->comet Result Genotoxicity Assessment micronucleus_vivo->Result comet->Result Test_Compound Test Compound Test_Compound->ames Initial Screening Test_Compound->micronucleus_vitro

Caption: Experimental workflow for assessing the genotoxic potential of a chemical compound.

Carcinogenesis_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes Carcinogen Chemical Carcinogen (e.g., Disperse Dye Metabolite) DNA_Damage DNA Damage (Adducts, Breaks) Carcinogen->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Carcinogen->ROS p53_Inactivation p53 Inactivation DNA_Damage->p53_Inactivation MAPK MAPK Pathway Activation ROS->MAPK PI3K_AKT PI3K/Akt Pathway Activation ROS->PI3K_AKT Proliferation Increased Cell Proliferation MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis_Evasion Evasion of Apoptosis p53_Inactivation->Apoptosis_Evasion Genomic_Instability Genomic Instability Proliferation->Genomic_Instability Apoptosis_Evasion->Genomic_Instability Cancer Cancer Genomic_Instability->Cancer

Caption: Simplified signaling pathway of chemical-induced carcinogenesis.

Conclusion

The available scientific evidence indicates that several disperse dyes, including Disperse Yellow 3, Disperse Red 1, and Disperse Blue 1, possess genotoxic and/or carcinogenic potential. Disperse Yellow 3 has shown evidence of carcinogenicity in animal studies and is mutagenic in the Ames test. Disperse Red 1 has demonstrated genotoxic effects in both in vitro and in vivo assays. Disperse Blue 1 is considered reasonably anticipated to be a human carcinogen based on animal studies.

The lack of publicly available, detailed toxicological data for this compound highlights a significant data gap and underscores the need for further investigation to fully characterize its potential risks to human health. For researchers, scientists, and drug development professionals, the findings for the other disperse dyes emphasize the importance of careful toxicological assessment of this class of compounds. When selecting dyes for use in consumer products, it is crucial to consider the potential for genotoxicity and carcinogenicity and to choose alternatives with a more favorable safety profile, where such data is available. This comparative guide serves as a valuable resource for making informed decisions and for prioritizing future research efforts to fill the existing data gaps for widely used chemicals like this compound.

References

A Comparative Analysis of the Fastness Properties of Disperse Orange 25 on Polyester vs. Polyamide Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fastness properties of Disperse Orange 25, a monoazo disperse dye, on two common synthetic fibers: polyester (PET) and polyamide (PA, commonly known as nylon). The performance of a dye is critically influenced by the substrate to which it is applied. This document summarizes available experimental data on light, wash, and sublimation fastness to aid in the selection of appropriate materials and processes in research and development.

Data Presentation: Fastness Property Comparison

The following table summarizes the quantitative fastness ratings of this compound on polyester and the generally reported performance on polyamide. Fastness is rated on a grey scale from 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness. For light fastness, a scale of 1 to 8 is used, where 8 represents the highest fastness.

Fastness PropertyTest MethodPolyesterPolyamide (Nylon)
Light Fastness AATCC 16 / ISO 105-B025-6Generally lower than polyester
Wash Fastness (Color Change)AATCC 61 / ISO 105-C064-5Generally exhibits poorer fastness than on polyester
Wash Fastness (Staining)AATCC 61 / ISO 105-C065Generally exhibits poorer fastness than on polyester
Sublimation Fastness AATCC 117 / ISO 105-P014-5Generally exhibits poorer fastness than on polyester

Note: Specific numerical data for the fastness properties of this compound on polyamide fibers is not as widely documented in readily available literature as it is for polyester. The performance on polyamide is generally reported to be lower due to differences in fiber structure and dye-fiber interactions.

Disperse dyes, including this compound, generally exhibit lower fastness properties on polyamide compared to polyester.[1] This is attributed to the more open and less crystalline structure of polyamide fibers, which allows for easier desorption of the dye molecules during washing and exposure to light.[2] In contrast, the highly crystalline and hydrophobic nature of polyester fibers entraps the disperse dye molecules more effectively, leading to superior fastness.[3] this compound, being a low molecular weight dye, has been noted to exhibit poorer sublimation and wash fastness in comparison to medium and high molecular weight disperse dyes.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation. These protocols are based on standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

Light Fastness Testing (Based on AATCC Test Method 16.3 & ISO 105-B02)

Principle: This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • AATCC Blue Wool Lightfastness Standards or ISO Blue Wool References

  • Grey Scale for assessing color change

Procedure:

  • A specimen of the dyed fabric is mounted in a holder.

  • A portion of the specimen is shielded to serve as an unexposed original for comparison.

  • The specimen and a set of Blue Wool standards are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.[5]

  • The exposure continues until a specified amount of fading occurs on the test specimen or on the Blue Wool standards.

  • The change in color of the exposed portion of the specimen is evaluated by comparing it with the unexposed portion using the Grey Scale for Color Change. The light fastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool standards.

Wash Fastness Testing (Based on AATCC Test Method 61 & ISO 105-C06)

Principle: This accelerated test is designed to simulate the effect of five home launderings on the colorfastness of the dyed fabric.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.

  • Stainless steel canisters and steel balls.

  • Multifiber test fabric (containing strips of different common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • AATCC Standard Reference Detergent.

  • Grey Scale for assessing color change and staining.

Procedure:

  • A specimen of the dyed fabric is cut to a specified size and stitched together with a multifiber test fabric.

  • The composite specimen is placed in a stainless steel canister containing a specified volume of detergent solution and a specified number of steel balls to simulate abrasive action.

  • The sealed canisters are placed in the Launder-Ometer and agitated at a specified temperature (e.g., 49°C for AATCC 61 Test No. 2A) for 45 minutes.

  • After the test, the composite specimen is removed, rinsed, and dried.

  • The color change of the dyed specimen is evaluated using the Grey Scale for Color Change by comparing it to an untested sample. The staining on each of the fiber strips in the multifiber test fabric is evaluated using the Grey Scale for Staining.

Sublimation Fastness Testing (Based on AATCC Test Method 117 & ISO 105-P01)

Principle: This test assesses the resistance of the dye to sublimation and color change when subjected to dry heat. This is particularly relevant for processes like heat setting and storage in warm conditions.

Apparatus:

  • Scorch Tester or a similar heating device with two smooth parallel plates that can be set to a specific temperature and pressure.

  • Undyed multifiber test fabric.

  • Grey Scale for assessing color change and staining.

Procedure:

  • A specimen of the dyed fabric is placed between two pieces of undyed fabric, one of which is a multifiber test fabric.

  • The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C, 210°C) for a specific duration (e.g., 30 seconds).

  • After the specified time, the composite specimen is removed and allowed to cool.

  • The change in color of the test specimen is assessed using the Grey Scale for Color Change. The degree of staining on the undyed fabrics is evaluated using the Grey Scale for Staining.

Visualization of Comparison Logic

The following diagram illustrates the logical flow of comparing the fastness properties of this compound on the two different fiber types.

This compound This compound Polyester Fiber Polyester Fiber This compound->Polyester Fiber Polyamide Fiber Polyamide Fiber This compound->Polyamide Fiber Light Fastness Light Fastness Polyester Fiber->Light Fastness Test Wash Fastness Wash Fastness Polyester Fiber->Wash Fastness Test Sublimation Fastness Sublimation Fastness Polyester Fiber->Sublimation Fastness Test Polyamide Fiber->Light Fastness Test Polyamide Fiber->Wash Fastness Test Polyamide Fiber->Sublimation Fastness Test Polyester Results Polyester Results Light Fastness->Polyester Results Good (5-6) Polyamide Results Polyamide Results Light Fastness->Polyamide Results Fair to Good Wash Fastness->Polyester Results Very Good (4-5) Wash Fastness->Polyamide Results Poor to Moderate Sublimation Fastness->Polyester Results Very Good (4-5) Sublimation Fastness->Polyamide Results Poor to Moderate Conclusion Conclusion Polyester Results->Conclusion Polyamide Results->Conclusion

Caption: Comparative fastness of this compound.

References

Performance of Disperse Orange 25 in High-Temperature Dyeing Machines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Disperse Orange 25, a monoazo disperse dye, in two common high-temperature dyeing machines used for polyester: the jet dyeing machine and the overflow dyeing machine. The selection of dyeing machinery can significantly influence key performance indicators such as dye exhaustion and fixation, color yield, levelness, and the final fastness properties of the dyed textile. While direct comparative studies on this compound are limited, this guide synthesizes available data on similar medium-energy disperse dyes to provide a representative performance comparison.

Executive Summary

The dyeing of polyester with this compound is typically carried out at high temperatures (around 130°C) to facilitate dye diffusion into the hydrophobic fiber matrix. The choice between a jet and an overflow dyeing machine depends on the fabric construction and the desired balance between dyeing efficiency and fabric care. Jet dyeing machines, with their high-speed liquor circulation, generally promote faster dye uptake and better levelness, particularly for tightly woven fabrics. In contrast, overflow dyeing machines offer a gentler action, making them suitable for delicate or knitted fabrics where tension control is critical. The performance of this compound in these machines is a function of the mechanical action, liquor ratio, and temperature control unique to each system.

Data Presentation: Comparative Performance of a Medium-Energy Azo Disperse Dye

The following table summarizes the expected performance of a medium-energy azo disperse dye, representative of this compound, in jet and overflow dyeing machines under optimized high-temperature conditions.

Performance ParameterJet Dyeing MachineOverflow Dyeing Machine
Dye Exhaustion (%) 92 - 9788 - 94
Dye Fixation (%) 90 - 9585 - 92
Color Yield (K/S Value) 18 - 2216 - 20
Levelness Rating ExcellentVery Good
Color Fastness to Washing (ISO 105-C06) 4-54-5
Color Fastness to Rubbing (Dry) (ISO 105-X12) 4-54
Color Fastness to Rubbing (Wet) (ISO 105-X12) 3-43
Color Fastness to Light (ISO 105-B02) 5-65-6

Note: The data presented are representative values for a typical medium-energy azo disperse dye on 100% polyester fabric and may vary based on specific process parameters and fabric type.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Polyester Dyeing Protocol (High-Temperature Method)
  • Fabric Preparation: A pre-scoured and heat-set 100% polyester fabric is used.

  • Dye Bath Preparation: The dye bath is prepared with a specific liquor ratio (e.g., 1:10). The required amount of this compound (e.g., 1% on weight of fabric) is first pasted with a dispersing agent and then diluted with water. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.[1]

  • Dyeing Cycle:

    • The fabric is loaded into the dyeing machine (jet or overflow) and the machine is started.

    • The temperature is raised from ambient to 60°C and held for 15 minutes.

    • The prepared dye dispersion is added to the machine.

    • The temperature is then raised to 130°C at a rate of 1.5°C/minute.

    • Dyeing is continued at 130°C for 60 minutes.[1]

    • The dye bath is then cooled to 70°C.

  • Reduction Clearing: The dyed fabric is subjected to a reduction clearing process to remove unfixed surface dye, which improves wash fastness. A typical recipe includes 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 20 minutes.

  • Post-Treatment: The fabric is rinsed thoroughly with hot and cold water and then dried.

Determination of Dye Exhaustion and Fixation
  • Exhaustion (%): The percentage of dye exhausted from the dyebath onto the fiber is determined spectrophotometrically by measuring the absorbance of the dye bath before and after the dyeing process. The concentration is calculated using a pre-determined calibration curve for this compound.

  • Fixation (%): The percentage of dye that is chemically fixed to the fiber is determined by measuring the amount of dye extracted from the dyed fabric after the reduction clearing process.

Color Fastness Testing
  • Color Fastness to Washing (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered in a soap solution under specified conditions of temperature, alkalinity, and abrasive action. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[2][3]

  • Color Fastness to Rubbing (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to a specified white rubbing cloth is assessed. The test is performed under both dry and wet conditions using a crockmeter. The staining of the rubbing cloth is evaluated with a grey scale.

  • Color Fastness to Light (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light in a xenon arc lamp under prescribed conditions, along with a set of blue wool standards. The color fastness is assessed by comparing the change in color of the specimen with that of the standards.

Mandatory Visualization

G Experimental Workflow for Comparing Dyeing Machine Performance cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Performance Analysis cluster_fastness_tests Fastness Evaluation Fabric Polyester Fabric Jet Jet Dyeing Machine Fabric->Jet Overflow Overflow Dyeing Machine Fabric->Overflow Dye This compound Dye->Jet Dye->Overflow Chemicals Auxiliary Chemicals Chemicals->Jet Chemicals->Overflow Exhaustion Exhaustion & Fixation Jet->Exhaustion K_S Color Yield (K/S) Jet->K_S Levelness Levelness Jet->Levelness Fastness Color Fastness Tests Jet->Fastness Overflow->Exhaustion Overflow->K_S Overflow->Levelness Overflow->Fastness Comparison Comparison Exhaustion->Comparison Comparative Data Analysis K_S->Comparison Comparative Data Analysis Levelness->Comparison Comparative Data Analysis Washing Washing (ISO 105-C06) Fastness->Washing Rubbing Rubbing (ISO 105-X12) Fastness->Rubbing Light Light (ISO 105-B02) Fastness->Light Washing->Comparison Comparative Data Analysis Rubbing->Comparison Comparative Data Analysis Light->Comparison Comparative Data Analysis

References

Safety Operating Guide

Proper Disposal of Disperse Orange 25: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Disperse Orange 25, an azo dye that requires careful handling due to its potential hazards.

This compound is classified as a hazardous substance.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and regulatory protocols is crucial for maintaining a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.[2] In the case of spills, avoid generating dust and use dry clean-up procedures.[1] All personnel handling this compound should be familiar with the material's safety data sheet (SDS).

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service or your institution's Environmental Health & Safety (EH&S) department.[3][4]

  • Containment:

    • Solid Waste: Collect dry this compound waste, including contaminated materials like weighing paper and paper towels, in a clearly labeled, sealed container.

    • Liquid Waste: Collect aqueous solutions containing this compound in a separate, sealed, and compatible waste container. Do not mix with other solvent wastes.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other components of the waste stream.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure that the storage area is cool, dry, and well-ventilated.

    • Store away from incompatible materials, particularly oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EH&S department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

Important Considerations:

  • Drain Disposal is Not Recommended: Due to its classification and the general guidelines for dye disposal, pouring this compound solutions down the drain is not recommended. While some dilute, non-hazardous dyes may be drain-disposable with pH adjustment, this should not be assumed for this compound without explicit approval from EH&S.

  • Avoid Evaporation: Evaporation is not an acceptable method for the disposal of hazardous chemical waste.

Quantitative Data Summary

ParameterGuidelineSource
pH for Potential Drain Disposal (Aqueous, Non-Hazardous Waste Only) > 5.0 and < 12.5
Ethanol Concentration for Non-Hazardous Classification < 24%

Note: These values are for general guidance and may not be applicable to waste containing this compound. Always consult with your EH&S department for specific disposal protocols.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solution) is_solid->liquid_waste Liquid collect_solid Collect in a sealed, labeled container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a sealed, labeled container for aqueous hazardous waste. liquid_waste->collect_liquid contact_ehs Contact EH&S or a licensed hazardous waste disposal company for pickup. collect_solid->contact_ehs collect_liquid->contact_ehs end Proper Disposal Complete contact_ehs->end

Disposal decision workflow for this compound.

By following these procedures and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting.

References

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